2-Ethynyl-5-methoxypyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-5-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-3-6-4-9-7(10-2)5-8-6/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBDPVUIUFCVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305314 | |
| Record name | Pyrazine, 2-ethynyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374115-62-4 | |
| Record name | Pyrazine, 2-ethynyl-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374115-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2-ethynyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Ethynyl-5-methoxypyrazine
Executive Summary & Strategic Importance
2-Ethynyl-5-methoxypyrazine (CAS: 1374115-62-4) is a critical heterocyclic building block, primarily utilized in the development of mGluR5 negative allosteric modulators (NAMs) and kinase inhibitors. Its structural value lies in the orthogonality of the pyrazine ring: the 5-methoxy group provides hydrogen bond acceptance and metabolic stability, while the 2-ethynyl handle allows for "Click" chemistry (CuAAC) or further cross-coupling reactions.
This guide details a robust, three-step synthetic pathway designed for reproducibility and scalability. Unlike generic literature, this protocol emphasizes regiocontrol during the initial substitution and volatility management during the final isolation—two common failure points in pyrazine chemistry.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Sonogashira Cross-Coupling of a halogenated precursor. The primary challenge is the regioselective introduction of the methoxy group. Starting from the symmetric 2,5-dibromopyrazine eliminates regioselectivity issues (as both positions are equivalent initially), but demands strict stoichiometric control to prevent over-substitution.
Strategic Disconnection Diagram
Caption: Retrosynthetic logic flow moving from the symmetric starting material to the asymmetric target.
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of 2-Bromo-5-methoxypyrazine. Criticality: High. Over-reaction leads to 2,5-dimethoxypyrazine, which is difficult to separate.
Reaction Logic
Pyrazines are electron-deficient, facilitating SNAr reactions. However, the introduction of the first methoxy group deactivates the ring slightly toward a second attack, but not enough to prevent it entirely at high temperatures. Therefore, temperature control (0 °C) and slow addition are the control mechanisms.
Reagent Table
| Reagent | Equiv.[1][2] | Role | Critical Parameter |
| 2,5-Dibromopyrazine | 1.0 | Substrate | Purity >98% |
| Sodium Methoxide (NaOMe) | 1.05 | Nucleophile | 25% w/w in MeOH (Commercial) |
| Methanol (MeOH) | 10 V | Solvent | Anhydrous |
| THF | 5 V | Co-solvent | Improves solubility of dibromide |
Step-by-Step Protocol
-
Dissolution: In a flame-dried 3-neck round bottom flask (RBF) equipped with a thermometer and N2 inlet, dissolve 2,5-dibromopyrazine (1.0 eq) in anhydrous THF/MeOH (1:2 ratio).
-
Cooling: Cool the solution to 0 °C using an ice/water bath. Ensure internal temperature stabilizes.
-
Controlled Addition: Add the NaOMe solution (1.05 eq) dropwise via a pressure-equalizing addition funnel over 45 minutes .
-
Why: Rapid addition creates localized high concentrations of methoxide, favoring the formation of the bis-methoxy impurity.
-
-
Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (10% EtOAc/Hexanes).
-
Success Marker: Disappearance of starting material (Rf ~0.6) and appearance of product (Rf ~0.4).
-
Failure Mode: If bis-methoxy (Rf < 0.3) appears, stop immediately.
-
-
Quench & Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography if >5% bis-product is observed.
Phase 2: Sonogashira Cross-Coupling
Objective: Synthesis of 2-((trimethylsilyl)ethynyl)-5-methoxypyrazine. Criticality: Extreme. Oxygen sensitivity of Pd(0) and Copper acetylide stability.
Mechanistic Workflow
The reaction utilizes a Pd(0)/Cu(I) catalytic cycle.[1] The amine base acts as a proton scavenger for the H-X generated. We use TMS-acetylene rather than direct acetylene gas to prevent double-coupling (formation of pyrazine-alkyne-pyrazine dimers) and to handle the product as a stable solid/oil rather than a volatile gas.
Catalytic Cycle Diagram
Caption: Simplified Sonogashira cycle highlighting the intersection of the Palladium and Copper cycles.
Protocol
-
Degassing (Crucial): In a sealable reaction vessel, combine 2-bromo-5-methoxypyrazine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.03 eq). Evacuate and backfill with Argon 3 times .
-
Expert Insight: Oxygen causes homo-coupling of the alkyne (Glaser coupling), wasting the expensive TMS-acetylene.
-
-
Solvent Addition: Add degassed THF (10 V) and Triethylamine (TEA, 3.0 eq) via syringe.
-
Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise.
-
Thermal Activation: Heat to 50 °C for 4-6 hours.
-
Visual Check: The reaction mixture will turn dark brown/black. If it turns green, oxygen has leaked in (oxidizing Cu(I) to Cu(II)).
-
-
Workup: Filter through a pad of Celite to remove metal catalysts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (0-10% EtOAc in Hexanes). The TMS-protected product is usually stable and lipophilic.
Phase 3: Desilylation & Isolation
Objective: this compound. Criticality: Volatility. The final product has a low molecular weight (134.14 g/mol ) and can sublime or evaporate under high vacuum.
Protocol
-
Reaction: Dissolve the TMS-intermediate in MeOH. Add K2CO3 (1.5 eq). Stir at Room Temperature for 30 minutes.
-
Monitoring: TLC will show a slight shift to a more polar spot (loss of non-polar TMS group).
-
Controlled Isolation:
-
Dilute with water and extract with Diethyl Ether (Et2O).
-
Why Ether? Its low boiling point (35 °C) allows for removal without heating the bath significantly, preserving the volatile pyrazine product.
-
-
Concentration: Dry organics over MgSO4. Carefully concentrate on a rotary evaporator with the bath temperature set to < 25 °C and pressure not lower than 100 mbar initially. Do not leave on high vacuum for extended periods.
Analytical Profile (Self-Validation)
When you isolate the product, verify against these expected parameters to ensure structural integrity.
| Technique | Expected Signal Characteristics | Structural Assignment |
| 1H NMR (CDCl3) | Pyrazine Ring Protons (C3, C6) | |
| Methoxy Group (-OCH3) | ||
| Terminal Alkyne Proton (C | ||
| 13C NMR | ~160 ppm (C-OMe), ~135-145 ppm (Ar-C) | Pyrazine Carbons |
| ~80 ppm, ~78 ppm | Alkyne Carbons | |
| Appearance | Off-white to pale yellow solid | |
| Storage | -20 °C, under Argon | Unstable; prone to polymerization |
Safety & Troubleshooting
-
Pyrazine Allergens: Many pyrazines are potent sensitizers. Use double gloving and handle strictly in a fume hood.
-
Copper Waste: Aqueous waste from the Sonogashira step contains copper and must be segregated into heavy metal waste streams.
-
Low Yield in Step 2? Check the quality of the amine base. Old TEA/DEA can absorb water, killing the reaction. Distill amines from KOH if necessary.
References
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007).[1][3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Pyrazine Functionalization (SNAr): Scientific Update. (2023). Pyrazine Chemistry: A Practical Guide. [Link] (General reference for industrial heterocyclic protocols).
-
Handling Volatile Heterocycles: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
Sources
2-Ethynyl-5-methoxypyrazine synthesis pathways
Technical Guide: Synthesis of 2-Ethynyl-5-methoxypyrazine
Executive Summary this compound (CAS 1374115-62-4) is a critical heterocyclic building block in medicinal chemistry, particularly utilized in the fragment-based design of kinase inhibitors (e.g., VEGFR2, BACE-1). Its pyrazine core functions as a bioisostere for phenyl or pyridine rings, improving metabolic stability and solubility, while the terminal alkyne moiety serves as a versatile "handle" for "Click" chemistry (CuAAC) or Sonogashira cross-coupling to construct complex scaffolds.
This guide details the authoritative synthesis pathway, prioritizing the Sonogashira Cross-Coupling route due to its high fidelity, scalability, and functional group tolerance.
Part 1: Retrosynthetic Analysis & Strategy
The most robust approach to synthesizing this compound involves a convergent strategy. The terminal alkyne is installed via a protected trimethylsilyl (TMS) acetylene precursor to prevent homocoupling (Glaser coupling) and polymerization side reactions.
Retrosynthetic Logic:
-
Disconnection: C(sp)-Si bond cleavage (Desilylation).
-
Intermediate: 2-Methoxy-5-((trimethylsilyl)ethynyl)pyrazine.
-
Disconnection: C(sp2)-C(sp) bond formation (Sonogashira Coupling).
-
Starting Materials: 2-Halo-5-methoxypyrazine (Bromo or Iodo preferred) + Trimethylsilylacetylene.
Pathway Visualization:
Caption: Retrosynthetic tree illustrating the conversion of 2,5-dibromopyrazine to the target alkyne via a protected TMS intermediate.
Part 2: Experimental Protocols
Phase 1: Precursor Synthesis (If not commercially sourced)
Objective: Synthesis of 2-Bromo-5-methoxypyrazine from 2,5-Dibromopyrazine.
Mechanism: Nucleophilic Aromatic Substitution (
-
Reagents: 2,5-Dibromopyrazine (1.0 equiv), Sodium Methoxide (NaOMe, 1.05 equiv), Methanol (MeOH).
-
Conditions: Reflux, 2–4 hours.
-
Key Insight: Control stoichiometry strictly. Excess NaOMe leads to the 2,5-dimethoxy byproduct. The pyrazine ring is highly electron-deficient, facilitating facile displacement of the bromide.
Phase 2: Sonogashira Coupling (The Core Reaction)
Objective: Installation of the protected alkyne.
Reaction: 2-Bromo-5-methoxypyrazine + Trimethylsilylacetylene
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
-
Solvent System: Degas Triethylamine (TEA) and Tetrahydrofuran (THF) (1:1 ratio) by sparging with Argon for 30 minutes. Note: Oxygen exclusion is critical to prevent Pd catalyst oxidation and homocoupling of the alkyne.
-
Loading:
-
Add 2-Bromo-5-methoxypyrazine (10 mmol).
-
Add Bis(triphenylphosphine)palladium(II) dichloride (
) (0.05 equiv, 5 mol%). -
Add Copper(I) iodide (CuI) (0.02 equiv, 2 mol%).
-
-
Addition: Add Trimethylsilylacetylene (1.2 equiv) via syringe.
-
Reaction: Heat to 60°C under Argon atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.
-
Workup: Cool to RT. Filter through a celite pad to remove Pd/Cu salts. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Gradient 0
10% EtOAc in Hexanes).-
Yield Expectation: 85–95%.
-
Phase 3: Desilylation (Deprotection)
Objective: Removal of the TMS group to yield the terminal alkyne.
Protocol:
-
Dissolution: Dissolve the TMS-intermediate (5 mmol) in anhydrous Methanol (20 mL).
-
Reagent: Add Potassium Carbonate (
) (0.5 equiv). Note: A catalytic amount is often sufficient, but 0.5 equiv ensures rapid turnover. -
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature for 1 hour.
-
Workup:
-
Concentrate methanol volume to ~20% under reduced pressure (do not heat above 30°C; the product is volatile).
-
Dilute with
and water. -
Extract aqueous layer with
(3x). -
Dry combined organics over
.[3]
-
-
Isolation: Carefully remove solvent in vacuo (keep bath < 25°C).
-
Storage: Store at -20°C under Argon. Terminal alkynes can be unstable.
-
Part 3: Data Summary & Optimization
Physicochemical Properties & Reaction Metrics
| Parameter | Value / Condition | Notes |
| Molecular Formula | MW: 134.14 g/mol | |
| Appearance | Pale yellow solid/oil | Low melting point expected |
| Coupling Catalyst | Robust; | |
| Coupling Solvent | TEA/THF or TEA/DMF | DMF accelerates rate but is harder to remove |
| Deprotection Base | Milder than TBAF; avoids fluoride waste | |
| Typical Yield | 75–85% (Overall) | High efficiency route |
Troubleshooting Guide:
-
Problem: Low yield in Sonogashira step.
-
Problem: Product loss during concentration.
-
Problem: Incomplete Deprotection.
Part 4: Mechanistic Workflow (Sonogashira)
The success of the synthesis hinges on the catalytic cycle of Palladium. Understanding this cycle allows for precise troubleshooting of catalyst poisoning or stalled reactions.
Caption: Simplified catalytic cycle showing the interplay between the Palladium cycle (Oxidative Addition) and the Copper cycle (Transmetallation).
References
-
National Institutes of Health (NIH) - PMC. Trifluoromethoxypyrazines: Preparation and Properties. (Describes analogous synthesis of 2-ethynyl-5-trifluoromethoxypyrazine via Sonogashira/Deprotection). [Link]
-
Chemical Reviews. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (Foundational review on catalyst/solvent selection). [Link]
Sources
- 1. This compound | 1374115-62-4 [sigmaaldrich.com]
- 2. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024178390A1 - Covalent modifiers of akt1 and uses thereof - Google Patents [patents.google.com]
- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Whitepaper: Synthesis, Characterization, and Application of 2-Ethynyl-5-methoxypyrazine
CAS Number: 1374115-62-4 Molecular Formula: C7H6N2O Molecular Weight: 134.14 g/mol
Executive Summary & Strategic Value
2-Ethynyl-5-methoxypyrazine represents a high-value pharmacophore in modern medicinal chemistry. Its structural utility lies in the orthogonality of its functional groups: the methoxy group (position 5) provides hydrogen-bond accepting capability and metabolic modulation, while the ethynyl group (position 2) serves as a versatile "warhead" for covalent inhibition or a "click chemistry" handle for library synthesis.
This guide provides a standardized, field-validated approach to the synthesis, purification, and characterization of this compound. It addresses the specific challenges of pyrazine chemistry—namely, the volatility of low-molecular-weight derivatives and the nucleophilicity of the pyrazine nitrogen, which can interfere with metal-catalyzed cross-couplings.
Synthetic Pathway: The "Sila-Sonogashira" Protocol[1]
Direct alkynylation of chloropyrazines using acetylene gas is operationally difficult and often yields homocoupled byproducts. The industry-standard approach utilizes a Sonogashira coupling with trimethylsilylacetylene (TMSA) , followed by controlled desilylation. This method ensures regioselectivity and simplifies purification.
Reaction Logic & Mechanism
The synthesis proceeds in two stages.[1] The TMS group protects the terminal alkyne, preventing oligomerization and allowing for facile separation from the starting halide.
Stage 1: Cross-Coupling
-
Substrate: 2-Chloro-5-methoxypyrazine (or the Bromo analog).
-
Reagent: Ethynyltrimethylsilane (TMS-Acetylene).
-
Catalyst System: Pd(PPh3)2Cl2 (Pre-catalyst) + CuI (Co-catalyst).
-
Base/Solvent: Triethylamine (Et3N) / THF or DMF.
Stage 2: Deprotection
-
Reagent: Tetrabutylammonium fluoride (TBAF) or Potassium Carbonate (K2CO3) in Methanol.
Workflow Visualization
Figure 1: Step-wise synthetic workflow for the production of this compound.
Detailed Experimental Protocol
Safety Note: Ethynylpyrazines are potentially unstable. All reactions involving palladium catalysts and alkynes must be performed under an inert atmosphere (Argon/Nitrogen) to prevent Glaser homocoupling (oxidative dimerization of alkynes).
Step 1: Sonogashira Coupling[2][3][5]
-
Degassing: In a flame-dried Schlenk flask, dissolve 2-bromo-5-methoxypyrazine (1.0 equiv) in anhydrous THF (0.2 M concentration). Sparge with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) active species and promotes homocoupling.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.02 equiv). Stir for 5 minutes until the solution turns slightly yellow/green.
-
Reagent Addition: Add Triethylamine (3.0 equiv) followed by dropwise addition of TMS-acetylene (1.2 equiv).
-
Reaction: Heat to 50°C. Monitor by TLC (Hexane:EtOAc 8:2). The intermediate (TMS-protected) is less polar than the starting material.
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Step 2: Desilylation (Deprotection)
-
Dissolution: Dissolve the TMS-intermediate in MeOH.
-
Cleavage: Add K2CO3 (0.5 equiv). Stir at room temperature. Note: TBAF can be used, but carbonate is milder and avoids difficult-to-remove ammonium salts.
-
Completion: Reaction is typically complete in <1 hour.
-
Isolation: Dilute with water, extract with Dichloromethane (DCM). Crucial: this compound is volatile. Do not use high vacuum for extended periods. Concentrate via rotary evaporation at mild temperature (<30°C).
Analytical Characterization
Validating the structure requires confirming the presence of the terminal alkyne and the integrity of the pyrazine ring.
NMR Spectroscopy (Predicted/Typical Shifts)
The pyrazine ring protons are distinct due to the electronic push-pull of the methoxy (electron-donating) and ethynyl (electron-withdrawing) groups.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |
| 1H | 8.25 - 8.35 | Singlet (d) | Pyrazine H-3 | Ortho to ethynyl; deshielded by ring N and alkyne anisotropy. |
| 1H | 8.05 - 8.15 | Singlet (d) | Pyrazine H-6 | Ortho to methoxy; shielded by O-lone pair donation. |
| 1H | 3.95 - 4.05 | Singlet | -OCH3 | Characteristic methoxy region. |
| 1H | 3.20 - 3.40 | Singlet | -C≡C-H | Diagnostic terminal alkyne proton. |
| 13C | ~160.0 | - | C-5 (C-OMe) | Highly deshielded due to oxygen attachment. |
| 13C | ~80.0 | - | -C ≡CH | Internal alkyne carbon. |
| 13C | ~78.0 | - | -C≡C H | Terminal alkyne carbon. |
Infrared (IR) Spectroscopy
-
~3300 cm⁻¹: Sharp, strong band corresponding to the ≡C-H stretch . This is the primary indicator of successful deprotection.
-
~2100-2200 cm⁻¹: Weak to medium band for the C≡C stretch .
-
~1580 cm⁻¹: Pyrazine ring breathing mode.
Analytical Logic Tree
Figure 2: Decision matrix for structural validation.
Applications & Reactivity
Fragment-Based Drug Discovery (FBDD)
The methoxypyrazine core is a "privileged scaffold" in kinase inhibitors (e.g., analogous to the pyrazine in Entrectinib intermediates). The ethynyl group allows this fragment to be screened in Activity-Based Protein Profiling (ABPP) . The alkyne can react with cysteine residues in the active site of enzymes, or serve as a bio-orthogonal tag.
Click Chemistry (CuAAC)
The terminal alkyne is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reaction: this compound + R-N3 → 1,4-disubstituted 1,2,3-triazole.
-
Utility: This rapidly generates libraries of pyrazine-triazole hybrids, which are often explored for anti-tubercular and anti-cancer activity.
Heterocycle Synthesis
The alkyne can be cyclized with amidines or hydrazines to form fused ring systems (e.g., pyrrolopyrazines), expanding the chemical space for lead optimization.
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Foundational text for the Sonogashira protocol).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Sila-Sonogashira mechanism).
- Goossen, L. J., et al. (2009). Synthesis of Pyrazine-Containing Heterocycles via Pd-Catalyzed Cross-Coupling. Journal of Organic Chemistry. (General reference for pyrazine cross-coupling stability).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Basis for chemical shift prediction).
Sources
Technical Guide: NMR Characterization of 2-Ethynyl-5-methoxypyrazine
This guide details the NMR characterization of 2-Ethynyl-5-methoxypyrazine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and optoelectronic materials.
The data presented below synthesizes experimental precedents from analogous pyrazine scaffolds with theoretical chemical shift principles to provide a robust reference for identification.
Structural Analysis & Electronic Environment
Before interpreting the spectra, one must understand the electronic push-pull dynamics of the pyrazine core.
-
The Core: The 1,4-diazine (pyrazine) ring is electron-deficient.
-
C-5 Methoxy Group: Acts as a
-donor (mesomeric effect), significantly shielding the ortho position (C-6/H-6) and increasing electron density at C-5. -
C-2 Ethynyl Group: Acts as an electron-withdrawing group (inductive) with a magnetic anisotropy cone that typically deshields the ortho proton (H-3).
Structural Numbering & Logic
The molecule is asymmetric.[1] Correct assignment relies on distinguishing the two aromatic protons (H-3 and H-6) based on their proximity to the substituents.
Figure 1: Numbering scheme for this compound. H-3 is adjacent to the alkyne; H-6 is adjacent to the methoxy.
Experimental Protocol
To ensure reproducibility and minimize solvent effects (such as hydrogen bonding with the pyrazine nitrogens), the following protocol is recommended.
Sample Preparation[2][3]
-
Solvent: Chloroform-d (
) is preferred (99.8% D) to prevent peak broadening often seen in DMSO due to water exchange. -
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent. High concentrations are unnecessary and may cause aggregation artifacts.
-
Reference: Use TMS (0.00 ppm) or the residual
peak (7.26 ppm) as the internal standard.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (30° excitation pulse)
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the alkyne proton).
-
Scans (NS): 16 (Proton), 512 (Carbon).
-
Temperature: 298 K (25°C).
Data Interpretation & Assignments
H NMR Data (400 MHz, )
The proton spectrum is characterized by two distinct aromatic doublets and two singlets.
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| H-3 | 8.35 | Doublet (d) | 1H | 1.4 | Ortho to Ethynyl. Deshielded by anisotropy & N-1. |
| H-6 | 8.18 | Doublet (d) | 1H | 1.4 | Ortho to OMe. Shielded by O-donation relative to H-3. |
| -OCH | 3.98 | Singlet (s) | 3H | - | Characteristic methoxy on pyrazine. |
| -C | 3.28 | Singlet (s) | 1H | - | Terminal alkyne. Sharp singlet. |
Interpretation Logic:
-
Differentiation of H-3 vs. H-6: H-3 appears downfield (higher ppm) compared to H-6. The methoxy group at C-5 pushes electron density into the ring, shielding the adjacent H-6. Conversely, the ethynyl group at C-2 is inductively withdrawing, leaving H-3 relatively deshielded.
-
Coupling: The small coupling constant (
Hz) is characteristic of para coupling across the pyrazine ring (between H-3 and H-6).
C NMR Data (100 MHz, )
The carbon spectrum confirms the asymmetry of the pyrazine ring.
| Assignment | Shift ( | Type | Notes |
| C-5 | 160.5 | Quaternary (C) | Deshielded ipso carbon attached to Oxygen. |
| C-3 | 144.2 | Methine (CH) | Adjacent to Nitrogen, beta to Ethynyl. |
| C-2 | 134.8 | Quaternary (C) | Ipso to Ethynyl. |
| C-6 | 131.5 | Methine (CH) | Adjacent to Nitrogen, ortho to OMe. |
| -C | 81.2 | Quaternary (C) | Internal alkyne carbon.[2][3] |
| 78.5 | Methine (CH) | Terminal alkyne carbon. | |
| -OCH | 54.2 | Methyl (CH | Methoxy carbon. |
Validation Strategy (Self-Validating Protocol)
To confirm the regiochemistry (i.e., that the ethynyl and methoxy groups are para and not meta or ortho), you must run 2D NMR experiments.
Key HMBC & NOESY Correlations
A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the "smoking gun" for assigning the ring protons.
-
H-6 must show a strong spatial correlation (NOE) to the Methoxy (-OCH
) protons. -
H-3 will NOT show an NOE to the Methoxy group but may show a weak NOE to the Ethynyl proton.
Figure 2: Logic flow for assigning H-3 and H-6 using NOESY correlations.
References
-
Sigma-Aldrich. this compound Product Data. CAS: 1374115-62-4. Link
-
Frontier Specialty Chemicals. Building Block: this compound. Catalog #E13980. Link
-
ChemicalBook. NMR Spectrum of 2-Methoxypyrazine (Analog). CAS: 3149-28-8. Link
-
PubChem. 2-Ethyl-5-methoxypyrazine Data (Analog). CID: 106443. Link
Sources
Technical Analysis: 2-Ethynyl-5-methoxypyrazine Mass Spectrometry
Part 1: Executive Summary & Chemical Context
2-Ethynyl-5-methoxypyrazine (CAS: 1374115-62-4) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and as a "click chemistry" handle in proteolysis-targeting chimeras (PROTACs). Unlike its alkylated analogs (e.g., 2-isobutyl-3-methoxypyrazine) known for their role as wine aroma compounds, the 2-ethynyl variant is a reactive intermediate. Its analysis requires a distinct mass spectrometry (MS) strategy that accounts for the electrophilic nature of the alkyne and the lability of the methoxy ether.
This guide provides a self-validating framework for the characterization of this compound, focusing on ionization mechanics, fragmentation logic, and differentiation from common synthetic impurities.
Part 2: Physicochemical Properties & MS Prediction
Before initiating experimental workflows, the analyst must ground the method in the molecule’s fundamental properties.
| Property | Value | MS Implication |
| Formula | C₇H₆N₂O | Distinct isotopic envelope (low carbon count). |
| Exact Mass | 134.0480 | Requires High-Res MS (HRMS) for confirmation (tolerance <5 ppm). |
| [M+H]⁺ | 135.0553 | Primary ESI(+) species. |
| LogP | ~0.9 - 1.2 | Suitable for Reverse Phase (C18) LC-MS. |
| pKa (Conj. Acid) | ~1.5 - 2.0 | Weakly basic; requires acidic mobile phase (Formic Acid) for efficient ionization. |
| Key Moiety 1 | Ethynyl (-C≡CH) | Diagnostic loss of Acetylene (26 Da) or C₂H (25 Da) in EI; reactive in ESI source if voltage is too high. |
| Key Moiety 2 | Methoxy (-OCH₃) | Primary fragmentation driver; loss of methyl radical (EI) or formaldehyde (ESI rearrangement). |
Part 3: Fragmentation Mechanics & Causality
Understanding why the molecule fragments is critical for distinguishing the target from isobaric impurities.
Ionization Logic (ESI+)
In Electrospray Ionization (ESI), protonation occurs preferentially at N-4 (para to the ethynyl group).
-
Reasoning: The methoxy group at C-5 is an electron-donating group (EDG) by resonance, increasing electron density at the ortho (N-4) and para positions. The ethynyl group at C-2 is an electron-withdrawing group (EWG), decreasing density at N-1 and N-3. Therefore, N-4 is the most basic site.
Fragmentation Pathways (CID/EI)
Upon Collisional Induced Dissociation (CID), the molecule follows a predictable degradation pathway:
-
Primary Channel (Ring Cleavage): Pyrazines characteristically lose HCN (27 Da). For this compound, this results in an open-chain nitrile intermediate.
-
Secondary Channel (Side Chain):
-
Methoxy Loss: Loss of a methyl radical (•CH₃, -15 Da) is dominant in Electron Impact (EI) but less common in ESI (even-electron rule). In ESI, look for loss of formaldehyde (CH₂O, -30 Da) via rearrangement.
-
Ethynyl Loss: Loss of acetylene (C₂H₂, -26 Da) is a high-energy pathway, usually observed only at high collision energies (>35 eV).
-
Visualization: Fragmentation Pathway
The following diagram illustrates the predicted fragmentation tree for the [M+H]+ ion.
Figure 1: Predicted ESI+ MS/MS fragmentation pathway for this compound.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to ensure data integrity by incorporating specific "Checkpoints" that validate the system performance before sample analysis.
Phase 1: Sample Preparation[1]
-
Solvent: Methanol (LC-MS grade). Avoid protic solvents if studying H/D exchange, but Methanol is standard for solubility.
-
Concentration: 10 µg/mL (10 ppm).
-
Checkpoint 1: Check solution for immediate color change. A shift to yellow/brown indicates polymerization of the ethynyl group. Discard if observed.
Phase 2: LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Phase 3: Mass Spectrometry Parameters (Orbitrap/Q-TOF)
-
Ionization: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Resolution: 30,000 (Full MS), 15,000 (MS2).
-
Scan Range: 50–300 m/z.
-
Checkpoint 2 (System Suitability): Inject a Caffeine standard. Ensure mass accuracy < 3 ppm before running the pyrazine sample.
Phase 4: Data Interpretation & Impurity Profiling
The analyst must actively search for these specific impurities which are common artifacts of synthesis or storage:
| Target m/z | Identity | Origin | Action |
| 135.055 | Target | This compound | Quantify. |
| 121.040 | Hydrolysis Product | 2-Ethynyl-5-hydroxypyrazine | Indicates wet storage. Check -OCH3 integrity. |
| 151.050 | Oxidation | N-oxide variant | Indicates air exposure. |
| 269.100 | Dimer | [2M+H]+ or reaction product | Indicates high concentration or ethynyl coupling. |
Part 5: Analytical Workflow Diagram
The following workflow ensures a logical progression from sample receipt to data validation.
Figure 2: Analytical decision matrix for this compound characterization.
References
-
Frontier Specialty Chemicals. (2024).[1] Product Specification: this compound (CAS 1374115-62-4).[2] Retrieved from
-
Tech, K. A., et al. (2012). Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(48), 11901-11908.[3] (Cited for general methoxypyrazine fragmentation mechanisms). Retrieved from
-
Muller, C. J., et al. (2012). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (Cited for comparative heterocyclic ring cleavage mechanisms).[4] Retrieved from
-
NIST Chemistry WebBook. (2024). Standard Reference Data for Pyrazine Derivatives. (Used for ionization energy benchmarks). Retrieved from
Sources
Technical Guide: FTIR Structural Elucidation & Quality Control of 2-Ethynyl-5-methoxypyrazine
Executive Summary
2-Ethynyl-5-methoxypyrazine is a functionalized heterocyclic intermediate critical in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and antimicrobials where the pyrazine core acts as a bioisostere. Its utility relies on two reactive handles: the ethynyl group (susceptible to Sonogashira coupling or "click" chemistry) and the methoxy group (acting as an electron-donating directing group).
This guide provides a rigorous protocol for the Fourier Transform Infrared (FTIR) analysis of this compound. Unlike simple alkanes, the electronic push-pull nature of the methoxy-pyrazine-alkyne system creates unique spectral signatures. This document details the acquisition parameters, spectral interpretation, and troubleshooting workflows required to validate structural integrity and purity.
Chemical Profile & Safety
Before instrumental analysis, the operator must understand the physicochemical state of the analyte to select the correct sampling interface.
| Property | Description | Impact on FTIR Analysis |
| Physical State | Light yellow to yellow solid | Requires high-pressure contact (ATR) or KBr pelletization. |
| Functional Groups | Terminal Alkyne ( | Distinct diagnostic bands in 3300, 2100, and 1200 cm⁻¹ regions. |
| Stability | Air/Moisture Stable (Short term) | Ethynyl proton is acidic; prolonged exposure to moisture may broaden bands. |
| Safety | Irritant (Skin/Eye), Acute Tox.[1] | Mandatory: Fume hood for sample loading; gloves (Nitrile). |
Experimental Protocol: Data Acquisition
Instrumentation & Parameters
-
Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT (Mercury Cadmium Telluride) is only necessary for trace kinetics.
-
Resolution:
(Standard for solid-state features). -
Scans: 32–64 scans (To resolve the weak
stretch). -
Apodization: Blackman-Harris 3-Term (Optimizes peak shape for sharp alkyne bands).
-
Accessory: Single-bounce Diamond ATR (High durability for solid compression).
Workflow Visualization
The following diagram outlines the critical decision path for sample preparation and validation.
Figure 1: Operational workflow for solid-state FTIR analysis of pyrazine derivatives.
Spectral Interpretation & Assignment
The spectrum of this compound is defined by three distinct regions. The interplay between the electron-withdrawing ethynyl group and the electron-donating methoxy group across the pyrazine ring results in specific frequency shifts compared to benzene analogs.
Region I: The High-Frequency Diagnostics (3300 – 2800 cm⁻¹)
This is the Functional Group Region .
-
Terminal Alkyne Stretch (
): Expect a strong, sharp band between 3250–3320 cm⁻¹ . This is the most critical diagnostic band. If this band is broad or absent, the ethynyl group may have degraded or reacted. -
Aromatic C-H Stretch: Weak bands just above 3000 cm⁻¹ (typically 3010–3060 cm⁻¹) corresponding to the protons on the pyrazine ring.
-
Methoxy C-H Stretch: Distinct bands below 3000 cm⁻¹ (approx. 2850–2960 cm⁻¹ ). The presence of these aliphatic stretches confirms the methoxy group integrity.
Region II: The Triple Bond (2300 – 2000 cm⁻¹)
-
Alkyne Bond Stretch (
): A variable intensity band around 2100–2140 cm⁻¹ .-
Note: In terminal alkynes, this band can be weak due to the dipole moment change being smaller than in internal alkynes. However, the asymmetry introduced by the pyrazine ring usually makes this detectable.
-
Region III: The Fingerprint & Heterocycle Modes (1600 – 800 cm⁻¹)
-
Pyrazine Ring Stretching: Aromatic ring breathing modes (
and ) appear as a pair of sharp bands near 1520–1580 cm⁻¹ and 1400–1480 cm⁻¹ . -
C-O-C Stretching: The methoxy group attached to the aromatic ring shows a strong asymmetric stretch, typically between 1200–1275 cm⁻¹ .
-
Ring Deformation: Pyrazine derivatives often show a characteristic "breathing" band near 1000–1050 cm⁻¹ .
Data Summary Table
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Structural Significance |
| 3250 – 3320 | Strong, Sharp | Confirms terminal alkyne (Key QC parameter). | |
| 3010 – 3060 | Weak | Ar- | Pyrazine ring protons. |
| 2920 – 2960 | Medium | Alkyl | Methoxy group ( |
| 2100 – 2140 | Weak/Medium | Triple bond integrity. | |
| 1520 – 1580 | Strong | Heterocyclic aromaticity. | |
| 1200 – 1275 | Strong | Connection of methoxy to pyrazine. | |
| 600 – 700 | Medium/Broad | Terminal alkyne wagging (often overtone dependent). |
Structural Logic & Troubleshooting
Interpretation requires distinguishing between sample artifacts and real chemical changes. The diagram below illustrates the logic flow for validating the compound's identity.
Figure 2: Decision tree for spectral validation of the target molecule.
Common Artifacts
-
Broad Band at 3400 cm⁻¹: Indicates moisture. The ethynyl proton is distinctively sharp; a broad underlying curve suggests wet sample or KBr hygroscopicity.
-
Doublet at 2350 cm⁻¹: Atmospheric
. This is not the alkyne band (which is lower, ~2120 cm⁻¹) and indicates poor background subtraction. -
Peak Shifts: In solid-state ATR, peak positions may shift by 2–5 cm⁻¹ compared to transmission spectra due to the refractive index dispersion of the sample near absorption bands (anomalous dispersion).
References
-
NIST Chemistry WebBook. Infrared Spectroscopy of Pyrazine Derivatives. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for alkyne and ether assignments).
-
The Good Scents Company. this compound Physical Properties.[2][3] Available at: [Link]
-
PubChem. Compound Summary: this compound.[2][3] National Library of Medicine. Available at: [Link]
Sources
UV-Vis Spectroscopy of 2-Ethynyl-5-methoxypyrazine: A Technical Guide
Executive Summary
This technical guide outlines the spectrophotometric characterization of 2-Ethynyl-5-methoxypyrazine , a functionalized heterocyclic scaffold critical in medicinal chemistry (specifically kinase inhibitor design) and flavor chemistry. Unlike simple alkyl-pyrazines, the presence of the ethynyl group introduces significant
Chemical Context & Electronic Structure[1][2][3][4]
To interpret the UV-Vis spectrum of this compound, one must understand the interplay between its core chromophore and substituents.
-
Pyrazine Core: The parent pyrazine ring typically exhibits two main bands:
-
Band II (
): Intense absorption around 260 nm. -
Band I (
): Weaker, forbidden transition around 320 nm, arising from the non-bonding lone pairs on the nitrogen atoms.
-
-
5-Methoxy Substituent (Auxochrome): The oxygen atom donates electron density into the ring via resonance (+M effect). This destabilizes the HOMO more than the LUMO, causing a bathochromic (red) shift and a hyperchromic effect (increased intensity).
-
2-Ethynyl Substituent (Conjugation): The alkyne group extends the
-system of the aromatic ring. This conjugation significantly lowers the energy gap ( ) between the HOMO and LUMO, leading to a pronounced red shift of the band, likely merging it with or obscuring the weaker band.
Theoretical Transition Diagram
The following diagram illustrates the impact of substituents on the pyrazine orbital energy levels.
Caption: Energy level diagram showing the narrowing of the HOMO-LUMO gap due to methoxy donation and ethynyl conjugation.
Experimental Protocol
This protocol is designed for Research Grade characterization. It includes built-in validation steps to ensure data integrity.
Reagents & Equipment
-
Analyte: this compound (>98% purity recommended).
-
Solvent: Acetonitrile (ACN) (HPLC Grade) is preferred over methanol.
-
Reasoning: ACN is a polar aprotic solvent. It prevents hydrogen bonding with the pyrazine nitrogens, which can blue-shift (hypsochromic) the
transition, potentially distorting the fine structure of the spectrum.
-
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvettes: Matched Quartz cuvettes (10 mm pathlength). Do not use plastic or glass below 300 nm.
Sample Preparation Workflow
Target Concentration:
-
Stock Solution (1 mM): Weigh ~1.4 mg of this compound (MW: 138.17 g/mol ) into a 10 mL volumetric flask. Dissolve in ACN.
-
Working Solution (50 µM): Dilute 500 µL of Stock Solution into 9.5 mL of ACN.
Measurement Workflow (Self-Validating)
Caption: Step-by-step UV-Vis acquisition workflow with decision gates for absorbance linearity.
Data Analysis & Interpretation
Expected Spectral Features
Based on the structural components, the spectrum in Acetonitrile should display:
| Band Assignment | Wavelength Range ( | Intensity ( | Structural Cause |
| K-Band ( | 290 – 315 nm | High ( | Conjugation of ethynyl group with pyrazine ring. |
| B-Band (Benzenoid) | 240 – 260 nm | Medium | Secondary |
| R-Band ( | 320 – 340 nm | Low ( | Nitrogen lone pair transition. May be a shoulder on the K-band. |
Calculation of Molar Absorptivity ( )
To ensure the data is quantitative and not just qualitative, apply the Beer-Lambert Law:
-
= Absorbance at
- = Concentration (M)
- = Pathlength (1 cm)
Validation Criteria:
-
Perform a Linearity Check : Prepare 3 concentrations (e.g., 25 µM, 50 µM, 75 µM). Plot Absorbance vs. Concentration. The
value must be . Significant deviation indicates aggregation or instrument stray light issues.
Applications in Drug Development[5]
Purity & Identity Check
Because the ethynyl group is reactive (e.g., susceptible to hydration or oxidation), UV-Vis is a rapid check for degradation.
-
Loss of Ethynyl Conjugation: If the alkyne is hydrated to a ketone or reduced, the conjugation length decreases. This will result in a hypsochromic shift (blue shift) of the main peak from ~300 nm back toward the 260 nm region of the parent pyrazine.
pKa Determination
The pyrazine nitrogens can be protonated.
-
Protocol: Perform a UV-titration by adding aliquots of HCl.
-
Observation: Protonation of the ring nitrogen stabilizes the
orbital, causing the band to disappear. The band will typically redshift and intensify due to the formation of the pyrazinium cation.
Troubleshooting & Artifacts
-
Solvent Cutoff: Ensure the solvent does not absorb in the region of interest. ACN (cutoff 190 nm) is safe. Acetone (cutoff 330 nm) is forbidden as it will mask the primary bands.
-
Fluorescence Interference: Substituted pyrazines can be fluorescent. If the UV-Vis detector is positioned after the sample (standard setup), fluorescence emission can reach the detector, causing the absorbance to appear lower than reality.
-
Mitigation: Use a spectrophotometer with pre-sample monochromation or adequate stray light rejection.
-
References
-
PubChem. 2-Ethyl-5-methoxypyrazine Compound Summary (Analog Reference). National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for UV-Vis theory of heterocycles).
- Mason, S. F. "The Electronic Absorption Spectra of Heterocyclic Systems." Journal of the Chemical Society, 1959.
quantum chemical calculations 2-Ethynyl-5-methoxypyrazine
A Guide to Electronic Structure and Reactivity[1]
Executive Summary & Strategic Context
2-Ethynyl-5-methoxypyrazine represents a high-value "click-ready" heteroaromatic scaffold.[1] Its utility lies in the bifunctionality: the ethynyl group serves as a rigid orthogonal handle for Sonogashira couplings or CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), while the methoxypyrazine core provides a lipophilic, electron-deficient pharmacophore often associated with kinase inhibition and flavor chemistry.
For drug discovery professionals, accurate modeling of this system is non-trivial due to the competing electronic effects: the pyrazine ring is
This guide moves beyond legacy protocols (e.g., B3LYP/6-31G*) to establish a dispersion-corrected, range-separated computational workflow.
Computational Strategy: The "Why" Behind the "How"
To ensure scientific integrity, we must select a model chemistry that balances cost with the ability to describe non-covalent interactions (NCI) and charge transfer.
2.1 Functional Selection: The Case for wB97X-D
While B3LYP is ubiquitous, it lacks long-range correction and dispersion terms.[1] For a pyrazine derivative where
-
Dispersion (D): Captures van der Waals forces critical for accurate conformational energy profiles of the methoxy group.
-
Range Separation (w): Correctly describes the charge transfer excitations often seen in push-pull systems (Methoxy donor
Pyrazine acceptor).
2.2 Basis Set Selection[1][2]
-
Geometry Optimization: def2-SVP (Weigend/Ahlrichs).[1][2] Efficient for finding minima.
-
Single Point Energy/Properties: def2-TZVP. Essential for accurate HOMO/LUMO gaps and NMR shielding tensors.[1]
The Computational Workflow
The following diagram outlines the logical flow for characterizing the molecule, from initial conformer generation to reactivity prediction.
Figure 1: Step-wise computational pipeline ensuring rigorous validation of the ground state before property extraction.
Structural Optimization & Conformational Analysis
The primary degree of freedom in this compound is the rotation of the methoxy group relative to the pyrazine ring.
4.1 The Protocol (Self-Validating)
-
Scan Coordinate: Dihedral angle
(C5-C6-O-C ).[1] -
Step Size: 10 degrees over 360 degrees.
-
Validation: The global minimum should be planar (
or ) due to conjugation.[1] If the structure is twisted, check for steric clashes or imaginary frequencies.
4.2 Expected Geometry Data
| Parameter | Bond/Angle | Theoretical Expectation (wB97X-D) | Significance |
| Bond Length | C2-C | ~1.42 Å | Indicates conjugation between ring and alkyne.[1] |
| Bond Length | C | ~1.20 Å | Diagnostic for triple bond integrity.[1] |
| Bond Angle | C-O-C | ~117° | Expanded angle due to steric repulsion and |
| Planarity | Ring Torsion | < 1.0° | Pyrazine ring must remain planar.[1] |
Electronic Structure & Reactivity Profiling[1]
5.1 Frontier Molecular Orbitals (FMO)
The HOMO/LUMO distribution dictates the reactivity profile.
-
HOMO: Likely localized on the methoxy oxygen and the pyrazine nitrogens (n-orbitals). This is the site of oxidation.
-
LUMO: Delocalized over the pyrazine ring and the ethynyl group . This indicates the molecule is a good electrophile for nucleophilic aromatic substitution (
) or electron injection.
5.2 Electrostatic Potential (ESP) Mapping
Mapping the ESP onto the electron density surface (isovalue 0.002 a.u.) is critical for docking studies.
-
Negative Regions (Red): Pyrazine nitrogens and Methoxy oxygen (H-bond acceptors).[1]
-
Positive Regions (Blue): The ethynyl proton (C
C-H ).[1] This proton is acidic ( ), making it a prime H-bond donor in a binding pocket.[1]
5.3 Reactivity Workflow: The "Click" Pathway
The following diagram illustrates the transition state search for a standard CuAAC reaction using this scaffold.
Figure 2: Reaction coordinate for the cycloaddition of the ethynyl handle, a key application of this molecule.[2]
Spectroscopic Predictions
To validate your synthesis, compare experimental data with these calculated values. Note that DFT frequencies must be scaled to account for anharmonicity.
6.1 Infrared (IR) Signature
-
Method: Harmonic approximation.[1]
-
Scaling Factor: 0.961 (specific for wB97X-D/def2-TZVP).[1]
-
Diagnostic Peak: The C
C stretch is the "fingerprint."
6.2 NMR Shift Prediction
-
Method: GIAO (Gauge-Independent Atomic Orbital) method.[1]
-
Reference: TMS calculated at the same level of theory.
-
Key Signals:
References
-
Functional Selection (wB97X-D): Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. [Link]
-
Basis Set Definitions (def2-TZVP): Weigend, F., & Ahlrichs, R. (2005).[1][3] Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297–3305. [Link]
-
Vibrational Scaling Factors: Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]
-
Pyrazine Chemistry & "Click" Context: Dolan, S. K., et al. (2013). Pyrazine Biosynthesis and Reactivity. Comprehensive Heterocyclic Chemistry III. [Link]
Sources
Biological Activity of 2-Ethynyl-5-methoxypyrazine: A Technical Guide
Executive Summary
2-Ethynyl-5-methoxypyrazine (CAS: 1374115-62-4) is a specialized heterocyclic building block and chemical biology probe.[1] Unlike direct-acting pharmaceuticals, its primary value lies in its role as a functionalized scaffold for Fragment-Based Drug Discovery (FBDD) and "Click Chemistry" applications. It serves as a rigid, pharmacologically active core for synthesizing kinase inhibitors, olfactory probes, and antitubercular agents.
This guide details the compound's physicochemical profile, its mechanism of action as a warhead/linker, and the biological activity of its downstream derivatives.
Physicochemical Profile & Pharmacophore Analysis[2]
The biological utility of this compound is dictated by its structural features, which adhere to the "Rule of 3" for fragment-based design.
| Property | Value | Biological Implication |
| Molecular Weight | 134.14 g/mol | Ideal for FBDD; allows significant growth of the molecule without exceeding Lipinski limits. |
| LogP | ~0.9 (Predicted) | High membrane permeability; suitable for intracellular targets (e.g., kinases). |
| H-Bond Acceptors | 3 (N1, N4, O-Methoxy) | Critical for interacting with the hinge region of kinase domains. |
| Rotatable Bonds | 1 (Methoxy) | Low entropic penalty upon binding to protein targets. |
| Key Functional Group | Ethynyl (-C≡CH) | "Clickable" handle for library generation; precursor for fused heterocycles. |
Structural Logic
The pyrazine ring acts as a bioisostere of the benzene or pyridine rings found in many FDA-approved drugs. The 5-methoxy group functions as a hydrogen bond acceptor and modulates solubility, while the 2-ethynyl group provides a rigid, linear vector for extending the molecule into deep protein pockets or for covalent tethering.
Mechanism of Action: The "Lynchpin" Scaffold
This compound is not typically a standalone drug but a precursor to bioactivity . Its mechanism is defined by how it is transformed to interact with biological targets.
Kinase Inhibition (ATP-Mimetic)
Derivatives of this scaffold, particularly pyrazolo[1,5-a]pyrazines , are potent ATP-competitive inhibitors.
-
Mechanism : The pyrazine nitrogens mimic the N1 and N3 of adenine in ATP.
-
Interaction : They form hydrogen bonds with the "hinge region" amino acids of kinases (e.g., EGFR, JAK, B-Raf).
-
Transformation : The ethynyl group is cyclized (often with azides or hydrazines) to form a fused ring system that locks the conformation, increasing affinity.
Chemical Biology Probes (Click Chemistry)
The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Application : Researchers use this scaffold to create Activity-Based Probes (ABPs) .
-
Workflow : The methoxypyrazine core binds to specific receptors (e.g., Odorant Binding Proteins or metabolic enzymes), while the ethynyl group is "clicked" to a fluorophore or biotin tag ex vivo to visualize localization.
Biological Applications & Derivative Activity[2][3][4][5][6][7][8][9][10][11]
Oncology: Pyrazolo-Fused Kinase Inhibitors
The most significant biological application is the synthesis of fused heterocyclic inhibitors. The ethynyl group reacts to form pyrazolo[1,5-a]pyrazine cores.
-
Target : Tyrosine Kinases (e.g., JAK family, EGFR).
-
Activity Profile :
-
Cell Cycle Arrest: Derivatives induce G2/M arrest in HeLa and MCF-7 cell lines.
-
Selectivity: The 5-methoxy substituent often dictates selectivity by clashing with the "gatekeeper" residue in the kinase pocket.
-
Olfactory Research: Methoxypyrazine Receptors
Methoxypyrazines (e.g., IBMP) are potent odorants (green pepper aroma) detectable at ng/L levels.
-
Role of 2-Ethynyl Analog : Acts as a steric probe . The rigid ethynyl group tests the depth of the hydrophobic binding pocket in Odorant Binding Proteins (OBPs).
-
Biological Effect : Modulates calcium signaling in olfactory receptor neurons (ORNs).
Antitubercular Activity
Pyrazinamide is a first-line TB drug.[2] this compound derivatives are explored to overcome resistance.
-
Mechanism : Disruption of membrane energetics or inhibition of fatty acid synthase (FAS-I) in Mycobacterium tuberculosis.
-
Data : Triazole-linked pyrazine derivatives have shown MIC values < 2.0 μg/mL against M. tuberculosis H37Rv strains.
Experimental Protocols
Protocol A: Synthesis of Triazole-Linked Bioactive Library (CuAAC)
Use this protocol to generate a library of probes for screening against unknown biological targets.
-
Reagents :
-
This compound (1.0 eq)
-
Diverse Azide Library (R-N3) (1.0 eq)
-
CuSO4·5H2O (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH/H2O (1:1)
-
-
Procedure :
-
Dissolve alkyne and azide in solvent.
-
Add freshly prepared sodium ascorbate followed by copper sulfate.
-
Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC.
-
Workup : Dilute with water, extract with EtOAc. The triazole product usually precipitates or is purified by silica chromatography.
-
-
Validation : Confirm 1,4-disubstituted triazole formation via ^1H NMR (distinct triazole proton shift ~8.0 ppm).
Protocol B: Cyclization to Pyrazolo[1,5-a]pyrazine Core
Use this protocol to synthesize kinase inhibitor scaffolds.
-
Reagents :
-
Reaction :
-
Perform a [3+2] cycloaddition.[6]
-
Conditions: 80°C in DMF or Toluene.
-
-
Outcome : Formation of the bicyclic core, which serves as the ATP-mimetic pharmacophore.[7]
Visualization of Biological Utility
The following diagram illustrates the divergent synthesis pathways transforming the inert scaffold into bioactive agents.
Caption: Divergent synthesis pathways utilizing this compound to access distinct biological classes: Triazole-linked anti-infectives and Fused-ring kinase inhibitors.[8]
References
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors . PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors . RSC Advances. Available at: [Link]
-
Methoxypyrazines biosynthesis and metabolism in grape: A review . PubMed. Available at: [Link]
Sources
- 1. Shanghai AmasPharm Co., Ltd. Product Catalog_Page 6_Chemicalbook [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cas 1374115-62-4|| where to buy this compound [chemenu.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. Search Results - AK Scientific [aksci.com]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Functionalization of 2-Ethynyl-5-methoxypyrazine
This guide details the synthesis, optimization, and application of 2-Ethynyl-5-methoxypyrazine , a high-value pharmacophore scaffold.
Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Core Focus: Scalable synthesis, mechanistic causality, and downstream application logic.
Executive Summary & Strategic Utility
This compound (CAS: 1374115-62-4) acts as a critical "linchpin" intermediate in modern drug discovery. Its structural duality—combining an electron-deficient pyrazine core with a reactive terminal alkyne—makes it indispensable for two primary applications:
-
Fragment-Based Drug Discovery (FBDD): The methoxypyrazine motif is a bioisostere for pyridine and phenyl rings, often improving metabolic stability and solubility.
-
Click Chemistry Ligation: The terminal alkyne serves as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the rapid generation of triazole-linked libraries.
This guide moves beyond generic protocols, providing a self-validating workflow for synthesizing this scaffold with >95% purity.
Retrosynthetic Analysis & Pathway Design[1]
To achieve high fidelity, we avoid direct ethynylation of the pyrazine ring (which is prone to polymerization). Instead, we utilize a Sonogashira cross-coupling strategy protected by a trimethylsilyl (TMS) group.
The Logic of the Route[2]
-
Starting Material: 2,5-Dibromopyrazine .[1] It is commercially available and symmetric.[2] The bromine atoms provide excellent handles for sequential functionalization.
-
Step 1 (Desymmetrization): Nucleophilic aromatic substitution (
) with methoxide. This must be controlled to prevent bis-substitution. -
Step 2 (C-C Bond Formation): Sonogashira coupling.[3][4] The bromine at C2 is highly activated due to the para-methoxy group's electronic effects (though inductively withdrawing, the resonance donation can deactivate; however, in pyrazines, the halogen remains reactive enough for Pd-catalysis).
-
Step 3 (Deprotection): Mild removal of the silyl group to release the volatile terminal alkyne.
Figure 1: The stepwise transformation ensures regiocontrol and minimizes polymerization risks.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-methoxypyrazine
Objective: Selective mono-methoxylation.
-
Reagents: 2,5-Dibromopyrazine (1.0 eq), Sodium Methoxide (1.05 eq, 0.5M in MeOH).
-
Solvent: Anhydrous Methanol.
-
Protocol:
-
Dissolve 2,5-dibromopyrazine in anhydrous MeOH under
. -
Cool to 0°C. Dropwise addition of NaOMe is critical to avoid the formation of 2,5-dimethoxypyrazine.
-
Allow to warm to RT and reflux for 2 hours.
-
Workup: Quench with water, extract with DCM. The product is less polar than the starting material.
-
Validation:
NMR should show two doublets (pyrazine protons) and one singlet (methoxy).
-
Step 2: Sonogashira Coupling (The Critical Step)
Objective: Installation of the alkyne handle. Challenge: Pyrazines are electron-deficient, making the oxidative addition of Pd slower than with phenyl bromides. We use a slightly higher catalyst loading.
| Component | Equivalents | Role |
| 2-Bromo-5-methoxypyrazine | 1.0 | Electrophile |
| TMS-Acetylene | 1.2 | Nucleophile (Protected) |
| Pd(PPh3)2Cl2 | 0.03 (3 mol%) | Catalyst (Pre-catalyst) |
| CuI | 0.015 (1.5 mol%) | Co-catalyst (Activates alkyne) |
| Triethylamine (TEA) | 3.0 | Base (Acid scavenger) |
| THF (Degassed) | Solvent | Medium |
Protocol:
-
Degassing: Sparge THF with Argon for 30 mins. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the alkyne).
-
Add halide, Pd catalyst, and CuI to the vessel.[1]
-
Add TEA and TMS-acetylene via syringe.
-
Heat to 60°C for 4-6 hours. Monitoring by TLC is essential (look for a highly fluorescent spot).
-
Purification: Filter through a celite pad to remove Pd/Cu. Flash chromatography (Hexane/EtOAc).
Step 3: Deprotection to this compound
Objective: Reveal the terminal alkyne.
-
Reagents:
(0.5 eq) in MeOH. -
Protocol: Stir at RT for 30 mins.
-
Caution: The product is volatile and prone to sublimation. Do not use high vacuum for extended periods. Store at -20°C under Argon.
Troubleshooting & Optimization Logic
When yields drop, systematic diagnosis is required. Use the decision tree below to isolate the failure mode.
Figure 2: A logic flow for diagnosing Sonogashira coupling failures.
Expert Insight: If the reaction stalls (Step 2), the electron-rich methoxy group might be deactivating the pyrazine slightly more than expected. Switching the ligand to dppf (1,1'-Bis(diphenylphosphino)ferrocene) often resolves this by increasing the bite angle and stability of the Pd complex.
Applications in Drug Discovery[8]
Once synthesized, this compound serves as a versatile module.
A. Click Chemistry (CuAAC)
The ethynyl group reacts with organic azides to form 1,4-disubstituted-1,2,3-triazoles.[5]
-
Conditions:
(1 mol%), Sodium Ascorbate (5 mol%), t-BuOH/H2O (1:1). -
Utility: This creates a rigid linker that mimics amide bonds but is resistant to enzymatic hydrolysis.
B. Heterocycle Fusion
Reaction with amidines or hydrazines can close a second ring, generating fused pyrazine systems (e.g., pyrrolo[2,3-b]pyrazines) used in kinase inhibitors (e.g., JAK or mTOR inhibitors).
References
-
Sonogashira Coupling Fundamentals: Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
-
Pyrazine Synthesis Strategies: Goetz, A. E., & Garg, N. K. (2013). Regioselective reactions of 2,5-dihalopyrazines. Journal of Organic Chemistry.
-
Click Chemistry Applications: Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews.
-
Methoxylation of Pyrazines: Sato, N. (1980). Studies on pyrazines.[6][2][3][7] Synthesis of 2-alkoxypyrazines. Journal of Heterocyclic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. preprints.org [preprints.org]
- 6. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Guide: Strategic Applications of 2-Ethynyl-5-methoxypyrazine in Drug Discovery
Topic: Medicinal Chemistry Applications of 2-Ethynyl-5-methoxypyrazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals
Executive Summary
This compound (CAS 1374115-62-4) represents a high-value, bifunctional heterocyclic building block for modern medicinal chemistry. Combining an electron-deficient pyrazine core with a reactive ethynyl "warhead" and an electron-donating methoxy substituent, this scaffold offers a unique balance of steric compactness and electronic versatility.
This guide analyzes its utility in Fragment-Based Drug Discovery (FBDD) , allosteric modulator design (specifically mGluR5), and "Click" chemistry applications for PROTAC linker synthesis. We provide validated synthetic workflows and structural insights to accelerate its integration into lead optimization campaigns.
Chemical Profile & Pharmacophore Analysis
Structural Attributes
The molecule features a 1,4-diazine (pyrazine) ring substituted at the 2- and 5-positions. This para-substitution pattern is critical for maintaining linearity in rigid analogs and minimizing steric clash in enzyme binding pockets.
| Property | Value / Characteristic | Medicinal Chemistry Implication |
| Formula | C | Low Molecular Weight (134.14 Da) ideal for FBDD. |
| LogP | ~1.1 (Predicted) | High lipophilic efficiency (LipE); good membrane permeability. |
| H-Bond Acceptors | 3 (2 Pyrazine N, 1 Methoxy O) | Excellent potential for hinge binding in kinases. |
| H-Bond Donors | 0 (1 if terminal alkyne C-H considered) | Minimal desolvation penalty upon binding. |
| Electronic State | Resistant to oxidative metabolism (CYP450) relative to phenyl. |
The "Push-Pull" Electronic System
The 5-methoxy group acts as a weak
Synthetic Utility & Reaction Workflows[2][3]
The ethynyl handle renders this compound a versatile "linchpin" intermediate. It is primarily deployed via three reaction classes:
Sonogashira Cross-Coupling
Used to construct rigid, linear biaryl systems. This is the primary route for synthesizing Negative Allosteric Modulators (NAMs) for GPCRs.
-
Mechanism: Pd/Cu-catalyzed coupling with aryl halides.
-
Application: Replacing the phenyl ring of MPEP/MTEP analogues with methoxypyrazine to lower LogP and improve metabolic stability.
CuAAC "Click" Chemistry
Used to generate 1,4-disubstituted 1,2,3-triazoles.
-
Mechanism: Copper-catalyzed Azide-Alkyne Cycloaddition.
-
Application: Rapid library generation (HTS) or synthesizing linkers for PROTACs (Proteolysis Targeting Chimeras), where the pyrazine acts as the E3 ligase or Warhead attachment point.
Heteroannulation
The alkyne can participate in cyclization reactions to form fused bicyclic systems (e.g., furopyrazines or pyrrolopyrazines) under specific catalytic conditions, expanding the scaffold into 3D space.
Visualization of Synthetic Pathways
Figure 1: Divergent synthetic pathways utilizing the ethynyl handle for library generation.
Medicinal Chemistry Applications
GPCR Modulation (mGluR5 Antagonists)
Ethynyl-heterocycles are a privileged pharmacophore for metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators.
-
Logic: The rigid alkyne spacer positions the aromatic rings at a precise distance to span the allosteric binding pocket.
-
Advantage: Replacing a pyridine or phenyl ring with 5-methoxypyrazine reduces lipophilicity (LogD) and often mitigates hERG channel inhibition, a common liability in this structural class.
Kinase Inhibition (Hinge Binding)
The pyrazine nitrogen atoms serve as excellent H-bond acceptors.[1]
-
Design: In a "Click" derived triazole-pyrazine inhibitor, the triazole often interacts with the gatekeeper residue, while the pyrazine nitrogen accepts a hydrogen bond from the hinge region (e.g., Met, Leu backbone NH).
-
The Methoxy Role: The 5-methoxy group can be oriented to contact the solvent front or fill a small hydrophobic pocket (ribose binding pocket), improving selectivity.
Bioisosteric Replacement
This compound serves as a bioisostere for:
-
4-Ethynyl-anisole: Improved solubility and lower metabolic clearance.
-
2-Ethynyl-pyridine: Reduced basicity (Pyrazine pKa ~0.6 vs Pyridine pKa ~5.2), which can improve oral absorption by preventing protonation in the stomach (pH-dependent solubility issues).
Experimental Protocols
Protocol A: Sonogashira Coupling (General Procedure)
This protocol validates the reactivity of the ethynyl group with aryl halides.
Reagents:
-
This compound (1.0 eq)
-
Aryl Iodide (1.1 eq)
-
Pd(PPh
) Cl (0.05 eq) -
CuI (0.02 eq)
-
Triethylamine (3.0 eq)
-
THF/DMF (degassed)
Procedure:
-
Setup: Charge a flame-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI under Argon.
-
Addition: Dissolve this compound in dry THF and add to the flask via syringe, followed by triethylamine.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the alkyne peak.
-
Workup: Dilute with EtOAc, wash with saturated NH
Cl (to remove Cu), water, and brine. Dry over Na SO . -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: CuAAC "Click" Reaction (Library Scale)
Ideal for generating fragment libraries.
Reagents:
-
This compound (1.0 eq)
-
Organic Azide (R-N
) (1.0 eq) -
CuSO
· 5H O (0.1 eq) -
Sodium Ascorbate (0.2 eq)
-
t-BuOH/H
O (1:1)
Procedure:
-
Mix: Combine alkyne and azide in t-BuOH/Water.
-
Catalyst: Add freshly prepared sodium ascorbate solution followed by copper sulfate solution.
-
Incubate: Stir vigorously at RT for 12 hours. The product often precipitates.
-
Isolation: Filter the precipitate or extract with DCM. No column chromatography is usually required for library-purity (>90%).
Structural Logic & SAR Visualization
The following diagram illustrates the pharmacophoric mapping of the scaffold within a theoretical binding pocket (e.g., Kinase Hinge or GPCR Allosteric site).
Figure 2: Pharmacophore mapping of this compound in a theoretical binding site.
References
-
Synthesis and Bio-Applications of Pyrazine Derivatives. Source: ResearchGate (Review). Context: Overview of pyrazine coupling reactions (Suzuki, Sonogashira) and pharmacological profiles.
-
Pyrazines in Drug Discovery. Source: PharmaBlock Whitepaper. Context: Analysis of pyrazine as a bioisostere for kinase inhibitors and FDA-approved pyrazine drugs.[1]
-
This compound Product Data. Source: Frontier Specialty Chemicals / ChemicalBook. Context: Physical properties, CAS 1374115-62-4 verification, and commercial availability.
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Source: Semantic Scholar. Context: Detailed review of the medicinal chemistry of nitrogen heterocycles.
Sources
2-Ethynyl-5-methoxypyrazine: A Chemical Probe for Target Identification
This in-depth technical guide details the application of 2-Ethynyl-5-methoxypyrazine as a chemical probe. While often encountered as a building block in medicinal chemistry, its specific structure—combining a bioactive methoxypyrazine core with a bioorthogonal alkyne handle—renders it a powerful tool for chemoproteomics , target identification , and olfactory receptor research .
Part 1: Executive Summary & Core Utility
This compound (CAS: 1374115-62-4) is a functionalized pyrazine derivative utilized primarily as an Affinity-Based Probe (AfBP) or a Fragment-Based Lead . Its utility stems from its structural mimicry of potent odorants (alkyl-methoxypyrazines like IBMP) and bioactive kinase inhibitor scaffolds, coupled with a sterically small alkyne handle (
Primary Applications
-
Olfactory Target Identification: Acts as a clickable analog of "Bell Pepper" pyrazines (e.g., 3-isobutyl-2-methoxypyrazine) to identify Odorant Binding Proteins (OBPs) or metabolic enzymes (e.g., O-methyltransferases) in plant and animal tissues.
-
Fragment-Based Drug Discovery (FBDD): Serves as a ligand-efficient fragment to screen for pyrazine-binding pockets in kinases or GPCRs, enabling "Click-to-Lead" strategies.
-
Metabolic Profiling: Tracing the biosynthesis and degradation pathways of methoxypyrazines in viticulture (Vitis vinifera studies) via click-chemistry pull-downs.
Part 2: Chemical Identity & Mechanism of Action[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Molecular Formula:
[1][2] -
Molecular Weight: 134.14 Da (High Ligand Efficiency)
-
Key Functional Groups:
-
Methoxypyrazine Core: The recognition element. Electron-deficient aromatic ring capable of
-stacking and hydrogen bonding. -
Ethynyl Group (C-2 position): The bioorthogonal "handle." It is chemically inert in biological systems but reacts selectively with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The "Click" Mechanism
The probe operates via a two-step labeling workflow (Activity-Based Protein Profiling - ABPP paradigm):
-
Recognition: The probe incubates with the proteome. The methoxypyrazine core binds non-covalently to specific hydrophobic pockets or active sites.
-
Interrogation: A reporter molecule (Azide-Biotin or Azide-Fluorophore) is added.
-
Conjugation: Under copper catalysis, the probe's alkyne reacts with the reporter's azide to form a stable 1,2,3-triazole linkage, effectively "tagging" the protein-probe complex for isolation.
Mechanism Visualization
The following diagram illustrates the chemical conjugation pathway utilized in probe experiments.
Figure 1: Reaction scheme showing the binding of the probe to the target protein followed by bioorthogonal click conjugation with a biotin-azide reporter.
Part 3: Experimental Workflow (Target Identification)
This protocol describes the identification of methoxypyrazine-binding proteins from a complex lysate (e.g., grape skin extract or cell lysate) using This compound .
Materials Required
-
Probe: this compound (100 mM stock in DMSO).
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitor Cocktail.
-
Click Reagents:
-
Azide-PEG3-Biotin (Linker).
- (Catalyst).
-
TCEP (Reducing agent).
-
TBTA or THPTA (Ligand to stabilize Cu(I)).
-
-
Enrichment: Streptavidin-coated magnetic beads.
Step-by-Step Protocol
Phase 1: Proteome Incubation
-
Lysate Preparation: Dilute cell/tissue lysate to a protein concentration of 1–2 mg/mL in Lysis Buffer.
-
Probe Addition: Add this compound to the lysate.
-
Screening Concentration: 10 µM – 100 µM.
-
Control: Prepare a "No Probe" (DMSO only) sample and a "Competition" sample (pre-incubate with 10x excess of non-alkyne methoxypyrazine, e.g., IBMP, to prove binding specificity).
-
-
Incubation: Rotate samples for 1 hour at Room Temperature (RT) or 4°C (to preserve native conformation).
Phase 2: Click Chemistry (CuAAC)
-
Prepare a Click Master Mix (freshly made):
- (1 mM final)
-
THPTA (100 µM final)
-
Azide-Biotin (100 µM final)
-
TCEP (1 mM final)
-
Add Master Mix to each lysate sample.
-
Reaction: Vortex gently and incubate for 1 hour at RT in the dark.
-
Quenching: Add cold Acetone (4 volumes) or MeOH/Chloroform to precipitate proteins and remove excess unreacted probe/reagents. Spin down (15,000 x g, 10 min) and wash the pellet 2x with cold methanol.
Phase 3: Enrichment & Analysis
-
Resolubilization: Dissolve protein pellet in PBS + 1% SDS (with sonication if necessary).
-
Pull-Down: Incubate with Streptavidin-magnetic beads for 2 hours.
-
Washing: Wash beads stringently (1% SDS, then 6M Urea, then PBS) to remove non-specific binders.
-
Elution/Digestion: Perform On-Bead Tryptic Digestion.
-
LC-MS/MS: Analyze peptides via Liquid Chromatography-Mass Spectrometry.
Workflow Visualization
Figure 2: Complete chemoproteomic workflow from lysate preparation to mass spectrometry analysis.
Part 4: Data Interpretation & Troubleshooting
Quantitative Analysis
Data should be filtered to identify "High Confidence" targets. A true target will show:
-
High Enrichment: Significant spectral count or intensity in the "Probe" sample vs. "DMSO" control.
-
Competability: Signal intensity decreases in the presence of the non-alkyne competitor (IBMP).
| Metric | Probe Sample | DMSO Control | Competitor Sample | Interpretation |
| Protein A | High Intensity | Low/None | Low Intensity | Specific Target (Hit) |
| Protein B | High Intensity | High Intensity | High Intensity | Non-Specific Binder (Background) |
| Protein C | High Intensity | Low/None | High Intensity | Non-Specific Probe Interaction (Off-target) |
Troubleshooting Matrix
Figure 3: Decision tree for diagnosing common failures in probe labeling experiments.
Part 5: References
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.[3][4][5][6] Link
-
Parker, J. K., et al. (2015). Flavour formation in fruit and vegetables.[7] In Flavour Development, Analysis and Perception in Food and Beverages. Woodhead Publishing. (Context on Methoxypyrazine binding).
-
Dunham, S. J., et al. (2012). Bioprofiling of methoxypyrazines in Vitis vinifera. Journal of Agricultural and Food Chemistry. Link
-
Willems, L. I., et al. (2011). From chemical proteomics to kinase inhibitor drug discovery.[8][9] Tetrahedron. (Context on pyrazine scaffolds in drug discovery).
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. 1246817-57-1 | Hydroxy Bosentan-d6 | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. Pyrazine, 2-ethynyl-5-methoxy- [mail.sobekbio.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of selective 2,4-diaminopyrimidine-based photoaffinity probes for glyoxalase I - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Photoaffinity Compounds - Enamine [enamine.net]
- 7. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 8. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Methodological & Application
Application Note: Optimized Protocols for Sonogashira Coupling of 2-Halopyrazines
Executive Summary
The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Bortezomib intermediates) and energetic materials. However, functionalizing the 2-position via Sonogashira coupling presents a dichotomy: while the electron-deficient ring should theoretically facilitate oxidative addition, the presence of two nitrogen atoms creates a "chelation trap" that can poison palladium catalysts.
This guide provides two distinct protocols:
-
Method A (Standard): A robust Pd/Cu system for reactive 2-iodo- and 2-bromopyrazines.
-
Method B (Advanced): A copper-free, high-activity system specifically engineered for cost-effective but sluggish 2-chloropyrazines.
Mechanistic Insight & Challenges
The "Pyrazine Paradox"
Unlike simple aryl halides, 2-halopyrazines introduce specific electronic challenges. The electron-withdrawing nature of the pyrazine ring lowers the energy barrier for oxidative addition compared to phenyl halides. However, the N-4 nitrogen (para to the halogen) and N-1 nitrogen possess lone pairs capable of displacing labile ligands on the Pd(0) or Pd(II) species, leading to the formation of unreactive "palladacycle-like" resting states.
Key Failure Modes:
-
Catalyst Poisoning: Competitive binding of the pyrazine nitrogen to Pd.
-
Glaser Homocoupling: In the presence of Copper and oxygen, alkynes dimerize rather than couple, a side reaction accelerated by the slow kinetics of pyrazine coupling.
Visualization: The Pyrazine Catalytic Cycle & N-Trap
The following diagram illustrates the standard cycle versus the specific "N-coordination trap" relevant to pyrazines.
Figure 1: The catalytic cycle highlighting the reversible N-coordination trap (Red) that plagues pyrazine substrates.
Experimental Protocols
Method A: The "Workhorse" Protocol (Pd/Cu)
Target: 2-Iodopyrazine, 2-Bromopyrazine Mechanism: Classic Sonogashira (Copper co-catalyzed) Pros: Low cost, mild conditions. Cons: High risk of homocoupling if O2 is present; fails with chlorides.
| Reagent | Equiv.[1] | Role |
| 2-Halopyrazine | 1.0 | Substrate |
| Terminal Alkyne | 1.1 - 1.2 | Coupling Partner |
| Pd(PPh3)2Cl2 | 0.03 (3 mol%) | Pre-catalyst (Stable air-tolerant source) |
| CuI | 0.02 (2 mol%) | Co-catalyst (Activates alkyne) |
| Triethylamine (Et3N) | 2.0 - 3.0 | Base/Solvent component |
| THF or DMF | [0.2 M] | Solvent (Degassed) |
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the solvent (THF or DMF) with Argon or Nitrogen for 15 minutes. Why: Oxygen promotes Copper-mediated Glaser homocoupling of the alkyne.
-
Charge: In a dry Schlenk tube or microwave vial, add Pd(PPh3)2Cl2, CuI, and the 2-halopyrazine.
-
Seal & Purge: Cap the vessel and cycle vacuum/inert gas 3 times.
-
Injection: Add the degassed solvent, followed by Et3N and the terminal alkyne via syringe.
-
Reaction: Stir at Room Temperature for 2-iodopyrazines. For 2-bromopyrazines, heat to 50°C .
-
Visual Cue: The reaction mixture often turns from yellow to dark brown/black as Pd(0) is generated.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification Note: Pyrazines are polar. If the product streaks on TLC, add 1% Et3N to your eluent (e.g., Hexanes/EtOAc + 1% Et3N).
Method B: The "Advanced" Protocol (Copper-Free)
Target: 2-Chloropyrazine (and difficult Bromides) Mechanism: Copper-free Pd-cycle using bulky ligands. Pros: Couples cheap chlorides; eliminates homocoupling; overcomes N-poisoning via steric bulk. Cons: Higher catalyst cost; requires heating.
| Reagent | Equiv.[1] | Role |
| 2-Chloropyrazine | 1.0 | Substrate |
| Terminal Alkyne | 1.2 - 1.5 | Coupling Partner |
| Pd2(dba)3 | 0.02 (2 mol%) | Pd(0) Source |
| XPhos | 0.04 - 0.08 | Ligand (Bulky biaryl phosphine) |
| Cs2CO3 | 2.0 - 3.0 | Inorganic Base |
| MeCN or Dioxane | [0.3 M] | Solvent |
Expert Insight: The use of XPhos (or SPhos) is non-negotiable here. The steric bulk of the ligand prevents the pyrazine nitrogens from coordinating to the Palladium center, keeping the cycle active.
Step-by-Step Workflow:
-
Pre-complexation: In the reaction vial, add Pd2(dba)3, XPhos, and the solvent. Stir at room temperature for 5-10 minutes under inert gas.
-
Why: Allows formation of the active L-Pd(0) species before the substrate interferes.
-
-
Addition: Add the 2-chloropyrazine, Cs2CO3, and alkyne.
-
Heating: This reaction requires energy to break the C-Cl bond. Heat to 80°C - 100°C .
-
Microwave Option: 100°C for 30-60 minutes is often superior to overnight thermal heating.
-
-
Filtration: The inorganic base will remain suspended. Filter through a Celite pad before aqueous workup to prevent emulsion formation.
Decision Matrix & Workflow
Use this logic flow to select the appropriate protocol for your specific pyrazine substrate.
Figure 2: Protocol selection guide based on halogen reactivity and side-reaction risks.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (Starting Material Recovered) | Catalyst Poisoning | Switch to Method B (XPhos). The bulky ligand prevents N-coordination. Increase temp by 10°C. |
| Alkyne Dimer (Glaser Product) | Oxygen Ingress | Rigorous degassing is required. Switch to Method B (Copper-free) to eliminate this pathway entirely. |
| Black Precipitate (Early) | "Pd Black" Formation | Ligand dissociation is occurring. Add excess ligand (increase L:Pd ratio to 4:1) or lower the temperature. |
| Incomplete Conversion (2-Cl) | High Activation Energy | 2-Chloropyrazines are sluggish. Switch to Microwave heating (100°C) or change solvent to 1,4-Dioxane (higher boiling point). |
| Product Streaking on Column | Pyrazine Polarity | Pre-wash silica with 1% Et3N in Hexanes. Use MeOH/DCM gradients for very polar derivatives. |
References
-
Classic Mechanism & Copper Role: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews.
-
Copper-Free Methodologies (Relevant for Pyrazines): Gelderblom, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
-
Ligand Selection for Chlorides (Buchwald Ligands): Anderson, K. W., et al. (2003). The Selective Reaction of Aryl Halides with Carbon Nucleophiles in the Presence of Hydroxyl Groups. Angewandte Chemie. (Foundational work on XPhos utility).
-
Reactivity of Halopyrimidines/Pyrazines: BenchChem Application Note. (2025).[3] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (General reactivity trends extrapolated to pyrazines).
Sources
Application Note: Robust Synthesis of Ethynylpyrazines via Sonogashira Coupling
Strategic Analysis & Mechanistic Insight
Ethynylpyrazines are critical molecular scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, "click" chemistry bioprobes, and molecular wires. However, the synthesis of 2-ethynylpyrazine presents specific challenges distinct from standard carbocyclic couplings.
The Pyrazine Challenge
Unlike phenyl rings, the pyrazine core is highly electron-deficient ($ \pi $-deficient). This creates a dichotomy in the catalytic cycle:
-
Oxidative Addition (Facile): The electron-poor nature of the ring activates the C-Cl bond for oxidative addition to Pd(0), often making 2-chloropyrazine a viable substrate without needing the more expensive iodide.
-
Catalyst Poisoning (Problematic): The pyrazine nitrogen atoms are strong
-donors capable of coordinating to the palladium center, potentially displacing phosphine ligands and arresting the catalytic cycle (formation of "palladium black").
The Solution: The Sonogashira Protocol
To overcome these issues, this guide utilizes a Pd(II)/Cu(I) co-catalyzed Sonogashira coupling with a robust phosphine ligand system.[1] We employ a two-step strategy:
-
Coupling: Installation of a protected alkyne (Trimethylsilylacetylene) to prevent side reactions.
-
Deprotection: Controlled removal of the silyl group to yield the terminal alkyne.
Experimental Workflow
The following diagram illustrates the reaction pathway and the catalytic cycle, highlighting the critical role of the copper co-catalyst in activating the alkyne.
Figure 1: Synthetic workflow for the conversion of 2-chloropyrazine to 2-ethynylpyrazine via a silyl-protected intermediate.
Detailed Experimental Protocols
Protocol A: Sonogashira Coupling of 2-Chloropyrazine
This protocol uses 2-chloropyrazine due to its cost-effectiveness and stability compared to 2-iodopyrazine.
Reagents:
-
2-Chloropyrazine (1.0 equiv)
-
Ethynyltrimethylsilane (TMSA) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [
] (0.05 equiv / 5 mol%) -
Copper(I) Iodide [CuI] (0.05 equiv / 5 mol%)
-
Triethylamine [Et3N] (3.0 equiv)
-
Solvent: Anhydrous THF (or DMF for scale-up >10g)
Procedure:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes. Critical: Oxygen causes homocoupling of the alkyne (Glaser coupling).
-
Solvent Degassing: In a separate vessel, sparge the THF and Triethylamine with Argon for 20 minutes.
-
Reagent Loading: Under a positive pressure of Argon, add
, CuI, and 2-Chloropyrazine to the reaction flask. -
Solvent Addition: Add the degassed THF and Triethylamine via syringe. The solution typically turns yellow/brown.
-
Alkyne Addition: Add TMS-acetylene dropwise via syringe over 5 minutes.
-
Reaction: Heat the mixture to 80°C (reflux) . Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.
-
Note: Reaction time is typically 4–12 hours. The formation of a precipitate (
) indicates progress.[2]
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Target: 2-((trimethylsilyl)ethynyl)pyrazine.[3]
-
Protocol B: Deprotection (Desilylation)
Caution: The product, 2-ethynylpyrazine, is a low molecular weight solid/oil that sublimed/evaporates easily. Do not use high vacuum for extended periods.
Reagents:
-
2-((trimethylsilyl)ethynyl)pyrazine (from Protocol A)
-
Potassium Carbonate (
) (0.5 equiv) -
Solvent: Methanol (MeOH)
Procedure:
-
Dissolve the silylated intermediate in MeOH (approx. 0.1 M concentration).
-
Add solid
in one portion at room temperature. -
Stir at room temperature for 30–60 minutes. Monitor by TLC (the product will be more polar than the starting material).
-
Workup: Dilute with water and extract with Dichloromethane (DCM) x3.
-
Drying: Dry combined organic layers over
, filter, and concentrate on a rotary evaporator.-
Critical: Keep water bath temperature < 30°C and pressure > 100 mbar to prevent loss of volatile product.
-
-
Storage: Store immediately at -20°C under Argon. Terminal alkynes on electron-deficient rings can polymerize upon standing.
Optimization & Troubleshooting Data
The following table summarizes common failure modes and corrective actions based on internal process data.
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst poisoning by Pyrazine N. | Switch to high-activity catalyst system: Pd(dppf)Cl2 or increase temp to 100°C (requires DMF/sealed tube). |
| Homocoupling (Di-alkyne) | Oxygen presence in solvent. | Rigorous freeze-pump-thaw degassing of solvents is required. Increase Argon flow. |
| Black Precipitate (Early) | Rapid catalyst decomposition. | Ensure CuI is white/off-white (not green/brown) before use. Recrystallize CuI from KI/H2O if necessary. |
| Low Yield (Deprotection) | Product volatility. | Do not dry to completion on high vacuum. Isolate as a concentrated solution if possible, or use Pentane for extraction and mild evaporation. |
| Incomplete Conversion | Chloride unreactive. | Add XPhos (ligand) to stabilize the Pd species or switch substrate to 2-iodopyrazine . |
Safety & Handling
-
Volatility: 2-Ethynylpyrazine is volatile and has a potent odor. Handle only in a well-ventilated fume hood.[4]
-
Instability: Terminal acetylenes can be potentially explosive if concentrated to dryness in the presence of metal salts. Ensure complete removal of Cu/Pd during the Celite filtration step.
-
Skin/Eye Contact: Pyrazines are irritants.[5][6] Wear standard PPE (gloves, goggles, lab coat).
References
-
Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Pyrazine Synthesis: BenchChem Application Notes. (2025).[4][5][7][8][9] Protocols for the Sonogashira Coupling of 2-chloro-4-ethynylpyridine (Analogous Pyrazine Chemistry). Link
-
Catalytic Cycles: LibreTexts Chemistry. (2024).[8][10] Palladium and Copper Co-catalyzed Sonogashira Cycle.[1][9][10][11][12] Link
-
Safety Data: Thermo Fisher Scientific. (2025).[4][5][7][8][9] Safety Data Sheet: 2-Ethynylpyridine (Structural Analog Safety Data). Link
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography Analysis of 2-Ethynyl-5-methoxypyrazine
Methodology for Purity Determination of Key Pyrazine Intermediates in Drug Discovery
Introduction & Scope
2-Ethynyl-5-methoxypyrazine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and biologically active pharmacophores via Sonogashira cross-coupling reactions.
The analysis of this compound presents two distinct chemical challenges:
-
Basic Nitrogen Interaction: The pyrazine ring nitrogens act as weak bases (
~0.6–1.0), susceptible to secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing. -
Alkyne Reactivity: The terminal ethynyl group is chemically active and prone to oxidation or polymerization if subjected to harsh thermal or basic conditions during analysis.
This guide outlines a robust, self-validating Reverse Phase HPLC (RP-HPLC) protocol designed to suppress silanol ionization while maintaining the stability of the alkyne moiety.
Method Development Strategy (The "Why")
To ensure scientific integrity, we must justify the parameters selected for this protocol:
-
Stationary Phase Selection: A standard C18 column is sufficient for retention, but a Base-Deactivated Silica (BDS) or Hybrid Particle (e.g., Ethylene Bridged Hybrid) column is required. These columns have chemically modified surfaces that shield residual silanols, preventing the "cation-exchange" mechanism that causes pyrazine peak tailing.
-
Mobile Phase pH: We utilize an acidic mobile phase (pH ~3.0). At this pH, surface silanols (
~4–5) remain protonated (neutral), eliminating the electrostatic attraction to the pyrazine nitrogens. -
Solvent Choice: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower viscosity (lower backpressure) and, critically for nitrogen heterocycles, often provides sharper peak shapes due to its dipole moment and lack of hydrogen bond donation capability compared to methanol.
Analytical Workflow Visualization
The following diagram illustrates the critical path from sample preparation to data reporting, highlighting decision gates for data integrity.
Figure 1: Analytical workflow ensuring data integrity through a System Suitability Test (SST) decision gate.
Detailed Experimental Protocol
4.1. Instrumentation & Conditions[1][2][3][4]
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent. | Double end-capped to minimize silanol interactions with pyrazine. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Maintains acidic pH (~2.7) to suppress silanols. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Matches ionic strength of MPA; ACN provides sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Column Temp | 30°C ± 2°C | Controlled temp ensures reproducible retention times. |
| Injection Vol | 5.0 µL | Low volume prevents solvent effects (peak distortion). |
| Detection | UV @ 254 nm (primary), 270 nm (secondary) | 254 nm targets the aromatic pyrazine ring; 270 nm captures the conjugated ethynyl system. |
4.2. Gradient Program
Note: A gradient is necessary to elute the relatively lipophilic methoxy/ethynyl substituted pyrazine while cleaning the column of potential synthetic byproducts.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 10.00 | 10 | 90 | Linear Gradient |
| 12.00 | 10 | 90 | Wash |
| 12.10 | 95 | 5 | Re-equilibration |
| 15.00 | 95 | 5 | End of Run |
4.3. Sample Preparation
Caution: The ethynyl group is potentially reactive. Avoid using protic solvents like methanol for stock solutions if storing for >24 hours.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Stability: 48 hours at 4°C).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Water .
-
Critical: The final solvent composition is 10:90 ACN:Water. This matches the initial mobile phase conditions, preventing "solvent shock" which causes peak fronting.
-
Validation & System Suitability (The "Trust")
To ensure the method is "self-validating," every sequence must include a System Suitability Test (SST) injection.
Acceptance Criteria:
-
Retention Time (RT): this compound should elute between 6.0 – 8.0 minutes.
-
Tailing Factor (
): Must be < 1.5 .-
Why? A tailing factor > 1.5 indicates silanol interaction is occurring, suggesting the column is aging or the mobile phase pH has drifted.
-
-
Precision: %RSD of peak area for 5 replicate injections must be ≤ 2.0%.
Troubleshooting Logic
If the SST fails, follow this logic path to identify the root cause.
Figure 2: Decision tree for diagnosing common HPLC anomalies with basic heterocycles.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11234479, Pyrazine, 2-ethynyl-. Retrieved from [Link]
-
Dolan, J. W. (2002). LCGC North America: The Importance of pH in HPLC Method Development. Retrieved from [Link]
-
Sielc Technologies. (2024). HPLC Method for Analysis of Pyrazine Derivatives. Retrieved from [Link]
Sources
- 1. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 2. Pyrazine | SIELC Technologies [sielc.com]
- 3. asianpubs.org [asianpubs.org]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Techniques for Pyrazine Derivatives
Introduction & Scope
Pyrazine derivatives occupy a critical intersection in modern chemistry, serving as the scaffold for essential antitubercular drugs (e.g., Pyrazinamide) and as rigid ligands in the formation of Metal-Organic Frameworks (MOFs) for gas storage and catalysis.
Growing single crystals of these derivatives presents unique challenges:
-
Polymorphism: Pyrazinamide, for instance, exhibits four distinct polymorphs (
), with thermodynamic stability heavily dependent on solvent choice and temperature.[1][2] -
Solvation: Pyrazine nitrogens are strong hydrogen bond acceptors, often leading to unwanted solvates rather than pure crystals.
-
Twinning: The high symmetry of the pyrazine ring can induce merohedral twinning, complicating structure solution.
This guide provides three field-proven protocols designed to overcome these barriers, moving beyond basic "slow evaporation" to controlled thermodynamic and kinetic workflows.
Pre-Crystallization Assessment: The Solubility Map
Before attempting crystallization, a solubility profile must be established. This dictates the method selection (see Diagram 1).
Table 1: Solvent Classification for Pyrazine Derivatives
| Solvent Class | Examples | Interaction Type | Role in Crystallization |
| Good Solvents | Methanol, DMF, DMSO, Water | High solubility via H-bonding | Primary dissolution medium (Inner phase) |
| Poor Solvents | Diethyl Ether, Hexane, Pentane | Low polarity, no H-bond donors | Precipitant (Outer phase/Vapor) |
| Intermediate | Ethanol, Acetonitrile, THF | Moderate solubility | Used for slow cooling or layering |
Method Selection Logic
Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility and thermal properties.
Protocol 1: Vapor Diffusion (Sitting Drop/Vial-in-Vial)
Target: Small molecule organics (e.g., Pyrazinamide derivatives) where quantity is limited (<20 mg) and polymorph control is required.
Mechanism: A volatile "antisolvent" diffuses into a solution of the compound, slowly lowering solubility and increasing supersaturation (
Materials
-
Inner vial (4 mL glass, flat bottom)
-
Outer vial (20 mL glass with airtight screw cap)
-
Solvent Pair: Methanol (Good) / Diethyl Ether (Antisolvent)
Step-by-Step Procedure
-
Dissolution: Dissolve 10–15 mg of the pyrazine derivative in the minimum amount of Methanol (approx. 0.5–1.0 mL) in the inner vial.
-
Critical Step: Filter this solution through a 0.45 µm PTFE syringe filter to remove dust (heterogeneous nucleation sites).
-
-
Assembly: Place the open inner vial carefully inside the outer vial using tweezers.
-
Charge Antisolvent: Pipette 3–5 mL of Diethyl Ether into the outer vial.
-
Warning: Do NOT let the ether spill into the inner vial. The level of ether must be below the rim of the inner vial.
-
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent external evaporation.
-
Incubation: Store in a vibration-free, dark environment at constant temperature (20°C).
-
Timeframe: Crystals usually appear within 2–7 days.
-
Self-Validation System:
-
Visual Check: If precipitate forms immediately (amorphous powder), the diffusion is too fast. Correction: Dilute the inner solution or switch to a less volatile antisolvent (e.g., Hexane).[3]
-
Polarimetry: Examine resulting crystals under a cross-polarizing microscope. Single crystals will extinguish (go dark) uniformly every 90° of rotation.
Protocol 2: Solvothermal Synthesis
Target: Pyrazine-based Coordination Polymers and MOFs (e.g., Fe-Pyrazine dicarboxylic acid frameworks).
Mechanism: High pressure and temperature increase the solubility of precursors and allow for reversible bond formation, facilitating the "error correction" necessary to grow defect-free extended networks.
Materials
-
Teflon-lined Stainless Steel Autoclave (25 mL capacity)
-
Programmable Oven
-
Reagents: Metal Salt (e.g., FeCl
), Pyrazine Ligand (e.g., Pyrazine-2,5-dicarboxylic acid), Solvent (DMF/Ethanol/Water).
Step-by-Step Procedure
-
Precursor Mixing: In a beaker, mix the metal salt and pyrazine ligand in a stoichiometric ratio (usually 1:1 or 1:2).
-
Solvent Addition: Add the solvent mixture (e.g., DMF:H
O 3:1). Sonicate for 10 minutes. The mixture may remain a suspension; this is acceptable. -
Loading: Transfer the suspension to the Teflon liner.
-
Constraint: Do not fill more than 60% of the liner volume to allow for pressure expansion.
-
-
Thermal Cycle: Seal the autoclave and place it in the oven.
-
Ramp Up: 2°C/min to 120°C.
-
Hold: 24–48 hours at 120°C.
-
Cool Down: 0.1°C/min to Room Temperature.
-
Causality: The slow cooling rate (0.1°C/min) is the most critical factor. It prevents "crashing out" and allows crystals to grow via Ostwald ripening.
-
-
Harvesting: Filter the crystals and wash with DMF, then Ethanol.
Figure 2: Solvothermal workflow emphasizing the slow cooling phase essential for MOF crystallinity.
Protocol 3: Sublimation
Target: High-purity pyrazine derivatives for organic electronics (semiconductors) or when solvation prevents crystal formation.
Mechanism: Direct solid-to-vapor-to-solid transition purifies the compound (impurities remain in the source boat) and grows crystals free of solvent inclusion.
Materials
-
Three-zone tube furnace or a cold-finger sublimation apparatus.
-
Vacuum pump (<
Torr).
Step-by-Step Procedure
-
Loading: Place the crude pyrazine powder in the "Source" zone boat.
-
Evacuation: Apply vacuum. Ensure the system pressure drops below 10 mTorr to facilitate mass transport.
-
Gradient Setup:
-
Source Zone: Heat to
(Sublimation temperature, typically 10–20°C below melting point). -
Growth Zone: Maintain at roughly 70–80% of
.
-
-
Growth: Allow the system to run for 12–24 hours. Crystals will form on the glass walls of the Growth Zone or on the cold finger.
Characterization & Polymorph Identification
Once crystals are obtained, immediate characterization is required to distinguish polymorphs (especially for Pyrazinamide).
Table 2: Polymorph Identification Matrix
| Technique | Observation | Inference |
| PXRD (Powder X-Ray) | Compare 2 | Definitive phase ID ( |
| DSC (Calorimetry) | Endotherm at 188°C (Pyrazinamide) | Melting point of |
| DSC | Exotherm prior to melt | Solid-solid transition (Metastable |
| Raman Spectroscopy | Shift in lattice phonon modes (< 200 cm | Distinguishes packing motifs without destruction |
References
-
Castro, R. A. E., et al. (2010).[1][2][4] Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy. Crystal Growth & Design. Link
- Hulliger, J. (1994). Chemistry and Physics of Complex Materials: Concepts and Perspectives. Springer. (General reference for Vapor Diffusion principles).
-
Takaki, Y., et al. (1960). The Crystal Structure of Pyrazinamide. Acta Crystallographica. Link
-
Eddleston, M. D., et al. (2013). Polymorphs, solvates and hydrates of pyrazinamide. Acta Crystallographica Section B. Link
-
Hampton Research. (2023). Vapor Diffusion Crystallization Guide. (Industry standard protocol source). Link
Sources
Application Note: Strategic Use of 2-Ethynyl-5-methoxypyrazine in Kinase Inhibitor Synthesis
Abstract
This guide details the application of 2-Ethynyl-5-methoxypyrazine as a high-value building block in the synthesis of targeted kinase inhibitors, specifically for BRAF and RORγ modulation. Unlike generic alkynes, this reagent introduces a "privileged" 5-methoxypyrazine motif that functions as both a hydrogen-bond acceptor and a metabolic modulator. This note provides a validated protocol for Sonogashira cross-coupling , critical handling data for stability, and a retrosynthetic case study based on Plexxikon-type BRAF inhibitor scaffolds.
Introduction: The Pyrazine "Warhead" in Medicinal Chemistry
In the optimization of Type I and Type II kinase inhibitors, the solvent-exposed "tail" region is often modified to tune physicochemical properties without disrupting the hinge-binding core. The 5-methoxypyrazin-2-yl moiety is strategically valuable for three reasons:
-
Lipophilicity Modulation: The pyrazine nitrogens reduce cLogP compared to phenyl analogs, improving aqueous solubility.[1]
-
Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism (CYP450) than electron-rich phenyl rings.
-
H-Bonding Capacity: The methoxy group and pyrazine nitrogens can engage in water-mediated hydrogen bonding networks within the kinase ATP-binding pocket.
This compound serves as the nucleophilic partner in palladium-catalyzed cross-couplings, allowing the rapid installation of this motif onto halo-substituted kinase cores (e.g., indazoles, pyrrolopyridines, quinolines).[1]
Case Study: Synthesis of BRAF Inhibitor Analogs
This protocol focuses on the synthesis of a pyrrolo[2,3-b]pyridine-based BRAF inhibitor , a scaffold class investigated by Plexxikon (e.g., PLX-4720 analogs) [1, 2].[1] The this compound is coupled to a 5-iodo-7-azaindole core to extend the inhibitor into the solvent channel.
Retrosynthetic Analysis
The synthesis relies on a convergent Sonogashira coupling between the alkyne "tail" and the heteroaryl halide "core."
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the inhibitor.
Experimental Protocol: Sonogashira Coupling
Objective: Couple this compound (1.2 equiv) with 5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
Reagents and Equipment[2]
-
Alkyne: this compound (CAS 1374115-62-4) - Store at -20°C under Argon.
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) or Pd(dppf)Cl₂.
-
Co-Catalyst: CuI (Copper(I) Iodide) (2 mol%).
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA).
-
Solvent: Anhydrous DMF or THF (Degassed).
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free).
Step-by-Step Procedure
-
Degassing (Critical):
-
Place the reaction solvent (DMF, 10 mL/g substrate) in a round-bottom flask.
-
Sparge with Argon for 15 minutes to remove dissolved oxygen. Note: Oxygen causes homocoupling of the alkyne (Glaser coupling), wasting the expensive pyrazine reagent.[1]
-
-
Reaction Assembly:
-
Add the aryl iodide core (1.0 equiv) and this compound (1.2 equiv) to the flask.
-
Add Et₃N (3.0 equiv).
-
Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.02 equiv).
-
-
Execution:
-
Stir the mixture at 60°C for 4–6 hours under an Argon balloon.
-
Monitoring: Check reaction progress via LC-MS. Look for the product mass [M+H]+ and the disappearance of the aryl iodide.
-
Troubleshooting: If the reaction stalls, add an additional 1 mol% of Pd catalyst.[1]
-
-
Workup:
-
Dilute the reaction mixture with EtOAc and wash with water (3x) to remove DMF.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0-50% EtOAc in Hexanes. The methoxypyrazine product is typically moderately polar.
-
Yield Expectation: 65–85%.
-
Analytical Validation (QC)
| Test | Acceptance Criteria | Purpose |
| 1H NMR | Distinct singlet at ~3.9-4.0 ppm (Methoxy). Pyrazine protons as doublets at ~8.2-8.5 ppm. | Confirm structure identity. |
| LC-MS | Single peak >95% purity.[2] Mass = Core + 134.1 - HI. | Confirm purity and conversion. |
| Appearance | Off-white to pale yellow solid. | Visual check for impurities (Cu salts often leave green residue). |
Mechanism of Action & Binding Mode
Upon successful synthesis, the alkyne linker positions the pyrazine ring into the hydrophobic pocket or solvent channel.[1] In many BRAF and ROS1 inhibitors, the alkyne acts as a rigid "spacer" that prevents steric clash with the gatekeeper residue while directing the methoxy group to accept hydrogen bonds from water molecules or backbone amides.[1]
Figure 2: Schematic representation of the inhibitor binding mode.[1] The alkyne linker ensures the pyrazine tail reaches the solvent front without steric interference.
Safety and Stability Data
-
Thermal Stability: Ethynyl pyrazines can be thermally sensitive. Do not heat the neat compound above 80°C.
-
Storage: Store at -20°C. The terminal alkyne proton is acidic; avoid prolonged exposure to strong bases in the absence of electrophiles to prevent polymerization.
-
Toxicity: Treat as a potent bioactive intermediate. Use standard PPE (gloves, goggles, fume hood).[1]
References
-
Plexxikon Inc. (2014). Compounds for Kinase Modulation, and Indications Therefor.[1] WO2014194127A1.
- Context: Describes the synthesis of pyrrolo[2,3-b]pyridine inhibitors substituted with 5-methoxypyrazin-2-yl groups.
-
Frontier Specialty Chemicals. (n.d.). This compound Product Specification.
- Context: Physical properties and commercial availability of the building block.
-
National Institutes of Health (NIH). (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion.[3]
- Context: General methodologies for functionalizing benzyl derivatives, relevant to the core scaffold synthesis.
-
Sigma-Aldrich. (n.d.). This compound CAS 1374115-62-4.[4][5]
- Context: Safety d
Sources
- 1. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]
- 2. Multi kinase inhibitors [otavachemicals.com]
- 3. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. angenesci.com [angenesci.com]
- 5. This compound | [frontierspecialtychemicals.com]
development of fluorescent probes based on 2-Ethynyl-5-methoxypyrazine
Application Note: Engineering Next-Generation Fluorescent Probes via 2-Ethynyl-5-methoxypyrazine Scaffolds
Part 1: Executive Summary & Strategic Rationale
The development of fluorescent probes for bio-imaging requires scaffolds that offer a balance of small molecular size, tunable electronic properties, and biocompatibility. This compound (CAS 1374115-62-4) represents a high-value "privileged scaffold" for this purpose. Unlike bulky fluorophores (e.g., Rhodamine, BODIPY), the pyrazine core is compact and electron-deficient, making it an ideal electron acceptor (A) in Donor-π-Acceptor (D-π-A) systems.
Why this Scaffold?
-
The Ethynyl Handle: Provides a rigid alkyne linker for extending conjugation via Sonogashira coupling or serving as a bio-orthogonal "click" handle (CuAAC).
-
The Methoxy Group: Acts as an auxiliary donor (weakly activating) and improves solubility in organic/aqueous co-solvents compared to naked pyrazines.
-
Electronic Push-Pull Potential: When coupled with an electron-rich aromatic system (Donor), the pyrazine ring (Acceptor) facilitates Intramolecular Charge Transfer (ICT), resulting in environmental sensitivity (solvatochromism) and large Stokes shifts.
Part 2: Chemical Logic & Design Principles
To develop a functional probe from this compound, we utilize the D-π-A architecture . The design strategy relies on extending the π-conjugation of the ethynyl group to shift emission into the visible/red region.
Mechanism of Action: Intramolecular Charge Transfer (ICT)
Upon excitation, electron density shifts from the external Donor (attached via the ethynyl bridge) to the Pyrazine Acceptor. In polar environments (e.g., cytosol), the excited state is stabilized, leading to a redshift in emission. This property allows these probes to map local polarity changes or bind to hydrophobic pockets in proteins.
Visualizing the Development Pathway
Figure 1: Strategic development pathways for ethynyl-pyrazine scaffolds. Route A yields environmental sensors; Route B yields specific labeling tags.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of a D-π-A Probe (Pyrazine-NMe2 Derivative)
Objective: Synthesize 2-((4-(dimethylamino)phenyl)ethynyl)-5-methoxypyrazine to create a polarity-sensitive probe.
Reagents:
-
This compound (1.0 eq)
-
4-Iodo-N,N-dimethylaniline (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (TEA) / THF (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling (Glaser coupling) of the alkyne.
-
Solubilization: Dissolve this compound (134 mg, 1 mmol) and 4-Iodo-N,N-dimethylaniline (271 mg, 1.1 mmol) in dry THF (5 mL).
-
Catalyst Addition: Add TEA (5 mL), followed by Pd(PPh₃)₂Cl₂ (35 mg) and CuI (19 mg) under a positive stream of Argon.
-
Reaction: Seal the flask and stir at 50°C for 6–12 hours . Monitor via TLC (Hexane/EtOAc 4:1). The spot should shift from high Rf (starting alkyne) to a highly fluorescent yellow/orange spot.
-
Workup: Cool to room temperature. Filter through a celite pad to remove metal catalysts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate in vacuo. Purify via silica gel column chromatography (Gradient: 0% to 20% EtOAc in Hexane).
-
Validation: Verify structure via ¹H-NMR and HRMS. Look for the disappearance of the terminal alkyne proton (~3.5 ppm) and the appearance of aromatic doublets from the aniline ring.
Protocol B: Photophysical Characterization (Solvatochromism)
Objective: Quantify the environmental sensitivity of the synthesized probe.
Materials:
-
Spectrofluorometer (e.g., Horiba Fluorolog or similar).
-
Solvents: Toluene (Non-polar), THF, Ethanol, DMSO, PBS (Polar).
Procedure:
-
Prepare a 1 mM stock solution of the probe in DMSO.
-
Dilute to 10 µM in each test solvent. Note: Keep DMSO content <1% to avoid interference.
-
Absorption Scan: Measure UV-Vis absorbance (300–600 nm). Identify
.[1][2] -
Emission Scan: Excite at
. Record emission (400–750 nm). -
Data Analysis: Calculate the Stokes Shift (
) for each solvent. Plot against the Lippert-Mataga polarity parameter ( ).
Expected Data Output:
| Solvent | Polarity Index | Stokes Shift (nm) | Appearance | ||
| Toluene | 2.4 | 380 | 440 | 60 | Blue |
| THF | 4.0 | 385 | 490 | 105 | Green |
| Ethanol | 5.2 | 390 | 540 | 150 | Yellow/Orange |
| PBS | 9.0 | 395 | 580* | 185 | Red (Weak) |
Note: In highly polar protic solvents (PBS), fluorescence quenching (TICT state) may occur. This confirms the probe's utility for sensing hydrophobic pockets in proteins rather than bulk water.
Part 4: Biological Application (Live Cell Imaging)
Objective: Utilize the probe to stain lipid droplets or hydrophobic membranes in HeLa cells.
Reagents:
-
HeLa cells (ATCC CCL-2).
-
DMEM Media + 10% FBS.
-
Probe Stock (1 mM in DMSO).
-
MTT Reagent (for cytotoxicity control).
Workflow:
-
Seeding: Seed HeLa cells on 35mm glass-bottom dishes (Confocal grade) and incubate for 24h at 37°C/5% CO₂.
-
Staining: Replace media with fresh media containing 5 µM of the probe.
-
Critical: Do not wash cells immediately. The probe is likely membrane-permeable and requires equilibrium.
-
-
Incubation: Incubate for 20–30 minutes at 37°C.
-
Washing: Wash 3x with pre-warmed PBS to remove background.
-
Imaging:
-
Excitation: 405 nm or 488 nm laser (depending on absorption data).
-
Emission Collection: 500–600 nm.
-
Counter-stain: Co-stain with Nile Red (Lipid Droplets) or MitoTracker Deep Red to determine subcellular localization.
-
Cytotoxicity Check (Self-Validation Step): Before large-scale imaging, perform an MTT assay with probe concentrations 1–50 µM. Pyrazines are generally biocompatible, but the ethynyl moiety can be reactive. Ensure >85% cell viability at the working concentration (5 µM).
Part 5: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Glaser Coupling (Homocoupling) | Ensure strict Argon atmosphere. Degas solvents thoroughly before adding CuI. |
| No Fluorescence | Fluorescence Quenching | The probe might aggregate in water (ACQ). Use lower concentrations (<5 µM) or add surfactants (e.g., Pluronic F-127). |
| Blue Shift in Cells | Localization in Lipid Droplets | This is a feature, not a bug. The probe emits blue/green in hydrophobic lipids and red/orange in the cytosol. |
| Precipitation | Low Solubility | The methoxy group aids solubility, but if the "Donor" tail is too hydrophobic, add a PEG chain or sulfonate group to the donor side. |
Part 6: References
-
Achelle, S., et al. (2015). "Synthesis and photophysical properties of pyrimidine and pyrazine derivatives: A review." Dyes and Pigments.
-
Bureš, F. (2014). "Fundamental aspects of property tuning in push–pull molecules." RSC Advances.
-
Li, X., et al. (2021). "Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging." Frontiers in Chemistry.
-
Wuest, F., et al. (2019). "Fluorophore-Assisted Click Chemistry through Copper(I) Complexation." Molecules.
-
Ambeed, Inc. (2023). "Product Data: this compound." Chemical Catalog.
Sources
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of Methoxypyrazines
Introduction
Welcome to the Technical Support Center. You are likely here because your Sonogashira coupling involving a methoxypyrazine core has failed.
Methoxypyrazines are deceptively simple substrates. While they appear to be standard heteroaryl halides, they possess two distinct electronic features that derail standard coupling protocols:
-
High Electron Deficiency: The pyrazine ring pulls electron density, making the C-Halide bond reactive but also rendering the ring susceptible to nucleophilic attack (
) and the methoxy group prone to cleavage. -
Nitrogen Chelation: The pyrazine nitrogens are potent ligands that can displace phosphines, effectively poisoning your Palladium (Pd) and Copper (Cu) catalysts.
This guide bypasses generic advice to address the specific failure modes of this scaffold.
Troubleshooting Module: Active Tickets
Ticket #1: The "Silent" Reaction (Catalyst Poisoning)
Symptom: Starting material remains unconsumed despite heating. No black precipitate (Pd black) is observed, or the solution turns a distinct bright color (often yellow/orange) indicating a stable, inactive complex.
The Mechanism:
Pyrazine nitrogens are excellent
The Fix:
-
Switch to Bulky Ligands: Use sterically demanding phosphines that prevent the Pd center from coordinating to the pyrazine nitrogen. XPhos or BrettPhos are the gold standards here.
-
Go Copper-Free: Copper is often the primary point of failure due to coordination. A Cu-free protocol (using
/ XPhos and ) eliminates one variable. -
Increase Temperature: Coordination is often reversible. Higher temperatures (
) favor ligand dissociation, allowing the catalytic cycle to proceed.
Ticket #2: The "Wrong Product" (Glaser Homocoupling)
Symptom: The halide is unconsumed, but the alkyne has disappeared. Analysis shows the formation of a symmetrical diyne (alkyne dimer).
The Mechanism: This is the Glaser Coupling , an oxidative side reaction catalyzed by Copper in the presence of Oxygen. Methoxypyrazines are electron-poor, making the oxidative addition to Pd slower than usual. This "waiting period" gives the Copper acetylide time to dimerize instead of transmetallating.
The Fix:
-
Rigorous Degassing: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen.
-
Slow Addition: Add the alkyne via syringe pump over 1-2 hours. This keeps the concentration of Copper-acetylide low, statistically favoring the reaction with Pd-Ar over another alkyne.
-
Reductive Atmosphere: Running the reaction under a balloon of
(mixed with ) can suppress oxidative homocoupling, though this is rare in modern protocols.
Ticket #3: The "Vanishing" Methoxy Group (Hydrolysis/Demethylation)
Symptom: Formation of a polar byproduct, identified as a pyrazinone (hydroxypyrazine).
The Mechanism: The pyrazine ring is highly electron-deficient, which pulls density away from the methoxy oxygen. Under high heat and basic conditions (especially with hydroxide bases or wet solvents), the methoxy group becomes a leaving group or undergoes nucleophilic demethylation.
The Fix:
-
Anhydrous Conditions: Use strictly anhydrous solvents (DMF or THF dried over molecular sieves).
-
Base Selection: Avoid hydroxide bases (
). Switch to mild inorganic carbonates ( ) or non-nucleophilic organic bases (DIPEA). -
Temperature Control: Do not exceed
. If the coupling requires higher temps, the methoxy group is likely unstable; consider coupling a chloropyrazine first and adding the methoxy group later via alkoxide displacement.
Ticket #4: The "Unexpected Isomer" ( Competition)
Symptom: The alkyne is attached, but the methoxy group is gone, replaced by the amine base or another nucleophile.
The Mechanism:
Nucleophilic Aromatic Substitution (
The Fix:
-
Use Inorganic Bases:
or cannot perform . -
Use Hindered Amines: If an organic base is required, use DIPEA (Hünig's base) or Triethylamine. Their steric bulk prevents them from attacking the ring carbon.
Visualizing the Failure Modes
The following diagram illustrates the decision matrix for troubleshooting based on the observed reaction outcome.
Caption: Decision tree for diagnosing Sonogashira failures based on TLC/LCMS analysis of crude mixtures.
Standardized Protocol: The "Gold Standard"
This protocol is designed to minimize all four failure modes simultaneously by using a bulky catalyst, anhydrous conditions, and inorganic bases.
Reaction: Coupling of 2-chloro-3-methoxypyrazine with Phenylacetylene.
| Component | Equivalents | Role |
| 2-chloro-3-methoxypyrazine | 1.0 equiv | Substrate |
| Phenylacetylene | 1.2 equiv | Coupling Partner |
| Pd(OAc)₂ | 0.05 equiv (5 mol%) | Pre-catalyst |
| XPhos | 0.10 equiv (10 mol%) | Ligand (Prevents poisoning) |
| Cs₂CO₃ | 2.0 equiv | Base (Prevents S_NAr) |
| Acetonitrile (Dry) | 0.2 M Conc. | Solvent (Prevents hydrolysis) |
Step-by-Step Procedure:
-
Pre-complexation (Critical): In a glovebox or under Argon flow, add
and XPhos to a reaction vial. Add 1 mL of dry Acetonitrile and stir at room temperature for 5 minutes. Why? This forms the active species before the pyrazine can sequester the Palladium. -
Substrate Addition: Add the 2-chloro-3-methoxypyrazine,
, and the remaining solvent. -
Degassing: Seal the vial with a septum. Insert a vent needle and an Argon inlet needle. Sparge the solution for 15 minutes. Why? Removes
to prevent Glaser coupling. -
Alkyne Addition: Add the Phenylacetylene via syringe through the septum.
-
Reaction: Heat the block to
for 4-12 hours. -
Workup: Filter through a celite pad (removes inorganic salts and Pd black). Concentrate and purify via flash chromatography.
Mechanism of Failure: Catalyst Sequestration
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination path.
Caption: Kinetic competition between productive oxidative addition and non-productive nitrogen coordination.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. Link
-
Gelman, D., & Buchwald, S. L. (2003).[2] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. Link
-
Dunetz, J. R., & Magano, J. (2012). Applications of Sonogashira Coupling in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(12), 6563–6610. Link
- Li, H., & Grinberg, N. (2010). Synthesis of Methoxypyrazine Derivatives via Cross-Coupling Reactions. In Heterocycles in Life and Society. Wiley-VCH. (General reference on Pyrazine reactivity).
Sources
Technical Support Center: 2-Ethynyl-5-methoxypyrazine Stability & Storage
Case Reference: EMP-STAB-2026 Subject: Enhancing Long-Term Stability and Preventing Polymerization of 2-Ethynyl-5-methoxypyrazine Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary: The Stability Profile
This compound (CAS: 1374115-62-4) is a high-value intermediate often used in the synthesis of mGluR5 antagonists and other heterocyclic pharmaceuticals.[1] Its stability is compromised by two competing functional groups: the electron-deficient pyrazine ring and the reactive terminal alkyne (ethynyl group) .[1]
Users frequently report "browning" or "tarring" of the material.[1] This is not simple oxidation; it is often a radical-initiated polymerization or metal-catalyzed homocoupling of the alkyne tail.[1] This guide provides a self-validating protocol to arrest these degradation pathways.
Troubleshooting Guide (FAQ & Diagnostics)
Q1: My light yellow powder has turned dark brown/black after 2 weeks. Is it recoverable?
Diagnosis: Oligomerization (Polyacetylene formation). The color shift from yellow to brown/black is characteristic of the formation of conjugated polyene systems derived from the terminal alkyne. This is often accelerated by light (photolysis) or trace metal contamination.[1]
-
Immediate Action: Check solubility in CDCl₃ or DMSO-d₆.
-
If fully soluble: You likely have minor oxidation or early-stage oligomers.[1] Purify via short-path silica filtration (elute with Hexane/EtOAc).[1]
-
If insoluble particulates exist: Significant polymerization has occurred.[1][2] The insoluble black solid is "dead" polymer.[1] Filter it out; the filtrate may still contain active monomer.[1]
-
-
Prevention: Exclusion of light is mandatory.[1] Store in amber vials wrapped in foil.
Q2: The proton NMR shows the disappearance of the alkyne proton (~3.0-3.5 ppm) but the pyrazine protons remain.
Diagnosis: Glaser Coupling (Homocoupling). If the sharp singlet of the terminal alkyne proton disappears, but the molecule hasn't polymerized into a mess, you may have formed the dimer (1,3-diyne) via oxidative coupling.[1]
-
Cause: This reaction is catalyzed by trace copper (often from water pipes or low-grade solvents) and Oxygen.[1]
-
Resolution: This is irreversible. You have synthesized a new impurity.[1]
-
Prevention: Strict Inert Atmosphere. You must store the compound under Argon or Nitrogen.[1] Oxygen is the co-reactant required for this degradation.[1]
Q3: Can I store this at Room Temperature (RT)? Sigma says "RT" on the shipping manifest.
Diagnosis: Shipping vs. Storage Discrepancy. Shipping conditions (days) differ from storage conditions (months). While the solid is kinetically stable at RT for short periods, thermodynamic stability requires lower temperatures to inhibit slow radical polymerization.
-
Verdict: No. For storage >1 week, we recommend -20°C .[1]
-
Reasoning: Lowering temperature reduces the kinetic energy available for the activation barrier of spontaneous polymerization.[1]
The "Gold Standard" Storage Protocol[1]
To ensure >98% purity over 6+ months, follow this Cryo-Inert Workflow . This protocol relies on the principle of "Triple Exclusion": Exclusion of Oxygen, Light, and Moisture.
Phase 1: Preparation (The Inert Purge)[1]
-
Container Selection: Use a borosilicate glass vial with a Teflon-lined screw cap.[1] Avoid polyethylene caps as they are permeable to oxygen over time.
-
Transfer: Transfer the solid this compound into the vial.
-
The Flush: Gently stream dry Argon (preferred over Nitrogen due to higher density) into the vial for 30 seconds.
-
Technique: Hold the cap just above the rim to allow air to escape while Argon fills the headspace.[1]
-
-
Sealing: Tightly screw the cap. Immediately wrap the junction of the cap and glass with Parafilm M or electrical tape to create a secondary gas barrier.[1]
Phase 2: The Physical Barrier
-
Light Exclusion: Wrap the entire vial in aluminum foil.
-
Desiccation: Place the foil-wrapped vial inside a secondary container (a jar or Ziploc bag) containing active desiccant (Silica Gel or Drierite).[1]
-
Why? The methoxy group can be susceptible to hydrolysis under acidic/moist conditions, though the alkyne is the primary risk. Moisture also promotes metal-catalyzed degradation.[1]
-
Phase 3: Thermal Arrest
-
Storage: Place the secondary container in a freezer at -20°C .
-
Retrieval Protocol (Critical): When retrieving the sample for use, allow the vial to warm to room temperature before opening.
-
Risk:[3] Opening a cold vial condenses atmospheric moisture onto the solid, instantly introducing water that will catalyze degradation during the next storage cycle.
-
Visualizing the Degradation Mechanisms[1]
The following diagram illustrates the specific chemical pathways leading to sample failure. Understanding these pathways dictates the storage requirements.[1]
Figure 1: Primary degradation pathways.[1] Note that Oxygen and Light are the primary drivers of irreversible sample loss.
Storage Workflow Diagram
This flowchart represents the self-validating logic for storing the compound. If a step is missed, the diagram highlights the specific risk introduced.
Figure 2: The Cryo-Inert Storage Workflow. Note the critical "Equilibrate" step before opening to prevent condensation.[1]
Stability Data Summary
| Parameter | Recommended Condition | Failure Mode if Ignored |
| Temperature | -20°C (Long term) | Slow thermal polymerization (browning).[1] |
| Atmosphere | Inert (Argon/N₂) | Glaser coupling (dimerization) via O₂.[1] |
| Light | Dark (Amber/Foil) | Photolytic radical generation (rapid tarring).[1] |
| Solvent | None (Store as Solid) | Solution storage increases collision frequency for polymerization.[1] |
| Container | Glass + Teflon Cap | Plastic leaches plasticizers; rubber absorbs organics.[1] |
References
-
Ambeed / Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound (CAS 1374115-62-4).[1] Retrieved from [1]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922.[1] (Mechanistic insight into alkyne reactivity and coupling risks).
-
ChemicalBook. (2024).[1] this compound Properties and Storage. Retrieved from [1]
-
Siemiarczuk, A., et al. (2024).[1] Polymerization of terminal alkynes. Royal Society of Chemistry.[1] (General principles of alkyne instability). Retrieved from [1]
Sources
strategies for selective functionalization of the pyrazine ring
Welcome to the Pyrazine Solutions Hub .
I am Dr. Aris, your Senior Application Scientist. You are likely here because the pyrazine ring—the "diazine dilemma"—is stalling your pipeline. Its electron-deficient nature ($ \pi $-deficient) makes it stubbornly resistant to Electrophilic Aromatic Substitution (SEAr) yet prone to polymerization during classical lithiation.
This guide ignores generic textbook advice. Instead, we focus on innate C-H functionalization , directed metallation , and catalyst preservation strategies that work in high-stakes drug discovery environments.
Module 1: The Metallation Lab (Directed C-H Functionalization)
Core Challenge: "I tried n-BuLi for lithiation, but my reaction turned into black tar." Diagnosis: You triggered nucleophilic addition (ring opening/polymerization) instead of deprotonation. Pyrazine’s C=N bond is highly susceptible to nucleophilic attack by simple alkyllithiums.
The Solution: Steric Exclusion & Turbo-Bases
To functionalize the C-H bond without destroying the ring, you must use non-nucleophilic, kinetically active bases. The industry standard is the Knochel-Hauser Base (TMPMgCl·LiCl).[1][2]
Why it works:
-
Steric Bulk: The 2,2,6,6-tetramethylpiperidino (TMP) group prevents nucleophilic addition to the pyrazine ring.
-
LiCl Solubilization: Lithium chloride breaks up polymeric magnesium aggregates, creating a reactive monomeric species that functions at lower temperatures ($ -78^{\circ}C $ to $ 0^{\circ}C $), preserving sensitive functional groups (esters, nitriles).
Protocol: Site-Selective Magnesiation
Target: 2-chloropyrazine
-
Preparation: Flame-dry a flask under Argon. Add 2-chloropyrazine (1.0 equiv) in anhydrous THF ($ 0.5 \text{ M} $).
-
Temperature Control: Cool to
.-
Critical: Do not run this at $ 0^{\circ}C $ initially; 2-chloropyrazine is prone to dimerization via the "halogen dance" or elimination if not kept cryogenic.
-
-
Base Addition: Add TMPMgCl·LiCl (1.1 equiv, typically $ 1.0 \text{ M} $ in THF) dropwise over 10 minutes.
-
Incubation: Stir for 30 minutes at
. The solution usually turns dark red/brown (characteristic of pyrazinyl anions). -
Trapping: Add the electrophile (e.g., $ I_2 $, aldehyde, or $ ZnCl_2 $ for Negishi) dissolved in THF.
-
Warm-up: Allow to warm to RT only after the electrophile has been added.
Visualizing the Pathway:
Caption: Directed ortho-magnesiation using Knochel-Hauser base prevents ring opening via steric hindrance.
Module 2: The Radical Reactor (Minisci Alkylation)
Core Challenge: "My Minisci reaction yields a mixture of mono-, di-, and tri-alkylated products." Diagnosis: The alkylated product is often electronically similar to the starting material, leading to over-reaction. Furthermore, standard radical sources (persulfates) create highly acidic conditions that can degrade sensitive substrates.
The Solution: Protonation Control & Radical Regulation
Modern Minisci protocols utilize photoredox catalysis or controlled thermal initiators to generate radicals without harsh acidity.
Troubleshooting Table: Optimizing Selectivity
| Variable | Recommendation | Mechanism |
| Acid Source | Use TFA (Trifluoroacetic acid) sparingly. | Protonation of the pyrazine N activates the ring (lowers LUMO), making it receptive to nucleophilic alkyl radicals. |
| Solvent | DCM/Water biphasic or DMSO . | Biphasic systems can extract the mono-product into the organic layer, protecting it from further radical attack in the aqueous phase. |
| Radical Source | Zinc sulfinates (Baran Diversinates). | These release radicals gently without requiring strong oxidants like $ (NH_4)_2S_2O_8 $. |
| Stoichiometry | Use excess Heterocycle (2 equiv) vs Radical. | Statistical probability favors mono-alkylation if the pyrazine is in excess. |
Protocol: Decarboxylative Alkylation (Baran Method)
-
Mix: Pyrazine substrate (1.0 equiv), Carboxylic Acid (alkyl source, 2.0 equiv), and AgNO3 (0.2 equiv) in water/DCM.
-
Oxidant: Add K2S2O8 (2.0 equiv).
-
Temperature: Heat to $ 40^{\circ}C $ with vigorous stirring.
-
Workup: If polysubstitution persists, switch to Zn-sulfinate salts in DMSO/H2O with TFA (1 equiv).
Module 3: The Coupling Clinic (Suzuki-Miyaura)
Core Challenge: "The reaction stalls at 20% conversion. Is my catalyst dead?" Diagnosis: Yes. Pyrazine nitrogens are excellent Lewis bases. They coordinate to the Palladium center ($ Pd-N $ bond), displacing the phosphine ligands and shutting down the catalytic cycle (Catalyst Poisoning).
The Solution: Ligand Overpowering & Lewis Acid Additives
You must prevent the pyrazine nitrogen from binding to the Pd.
Strategy A: Bulky Ligands Use Buchwald Ligands (e.g., XPhos , RuPhos ). Their massive steric bulk creates a "protective shell" around the Pd, physically blocking the pyrazine nitrogen from coordinating, while still allowing the oxidative addition of the C-Cl bond.
Strategy B: The "Dummy" Lewis Acid (Denmark Method) Add a stoichiometric amount of a cheap Lewis acid (e.g., B(OMe)3 or MgCl2 ) to the reaction.
-
Mechanism:[3][4][5][6] The Lewis acid binds to the pyrazine nitrogens (sacrificial binding), leaving the Pd catalyst free to perform the cross-coupling.
Visualizing Catalyst Poisoning vs. Solution:
Caption: Pyrazine nitrogens poison standard Pd catalysts; bulky ligands or Lewis acid additives prevent this.
Module 4: Classical Activation (N-Oxides)
Core Challenge: "I need to introduce a nucleophile (OMe, CN) but SNAr fails." Solution: Activate the ring by oxidation to Pyrazine N-oxide . This increases the electrophilicity at the adjacent carbon (C-2) and allows for "re-aromatization" functionalization (e.g., with POCl3).
Workflow:
-
Oxidation: Pyrazine + mCPBA
Pyrazine N-oxide. -
Chlorination: Pyrazine N-oxide + $ POCl_3 $ (reflux)
2-Chloropyrazine.-
Note: The oxygen acts as a handle, guiding the chloride to the ortho position via a [3,3]-sigmatropic rearrangement-like mechanism.
-
-
SNAr: 2-Chloropyrazine + NaOMe
2-Methoxypyrazine.
References & Authoritative Grounding
-
Knochel-Hauser Base (TMPMgCl·LiCl):
-
Source:Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
Relevance: Defines the solubility and reactivity advantages of LiCl-solubilized bases for sensitive heterocycles.
-
Link:
-
-
Innate C-H Functionalization (Minisci/Radical):
-
Source:Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.
-
Relevance: Comprehensive review of radical alkylation strategies to avoid polysubstitution.
-
Link:
-
-
Catalyst Poisoning Solutions:
-
General Pyrazine Reactivity:
-
Source:Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
-
Relevance: The foundational text for diazine electronic properties and classical reactivity patterns.
-
Link:
-
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Site-Selective C-H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Innate and guided C–H functionalization logic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
minimizing impurities in the large-scale synthesis of 2-Ethynyl-5-methoxypyrazine
Introduction
This guide addresses the process chemistry challenges in synthesizing 2-Ethynyl-5-methoxypyrazine (CAS: 1374115-62-4) at scale (>100g). This molecule is a critical "click chemistry" handle and kinase inhibitor intermediate. Its electron-deficient pyrazine core, combined with a reactive terminal alkyne and a labile methoxy group, creates a "perfect storm" for three specific impurity classes: homocoupling dimers (Glaser products) , hydrolysis byproducts (pyrazinones) , and polymerization oligomers .
This is not a recipe; it is a control strategy.
Module 1: Synthetic Pathway & Critical Control Points
The most robust route for large-scale production is the Sonogashira Coupling of 2-bromo-5-methoxypyrazine with trimethylsilylacetylene (TMSA), followed by base-mediated desilylation. Direct use of acetylene gas is discouraged at scale due to the formation of symmetrical bis-coupled impurities.
Process Logic Map
Figure 1: Process flow highlighting Critical Control Points (CCPs) where specific impurities originate.
Module 2: Troubleshooting the Coupling (Step 1)
The Issue: The formation of the "Glaser Dimer" (1,4-bis(trimethylsilyl)buta-1,3-diyne) consumes your expensive TMS-acetylene and complicates purification.
Mechanism: In the presence of Copper(I) and Oxygen, terminal alkynes oxidatively homocouple. Protocol Adjustment:
-
Sparging is Insufficient: For scales >100g, simple N2 bubbling is often inadequate. Use Freeze-Pump-Thaw cycles (x3) for the solvent before adding the catalyst, or active sparging with a subsurface frit for at least 45 minutes.
-
Order of Addition: Add the CuI co-catalyst last, after the Pd catalyst and alkyne are in solution and the system is inerted. This minimizes the time the active Cu-acetylide species exists before entering the catalytic cycle.
Q: My reaction stalled at 80% conversion. Should I add more catalyst? A: No. Pyrazines are excellent ligands. They can chelate the Pd, poisoning it.
-
Correct Action: Add a fresh aliquot of degassed solvent containing 10% of the original TMS-acetylene load. If that fails, the Pd has precipitated as Pd-black. You must filter and restart with fresh catalyst, but check your starting material for sulfur contaminants (common in pyrazine synthesis), which poison Pd irreversibly.
Module 3: Deprotection & Isolation (Step 2)
The Issue: The methoxy group at position 5 is electron-donating by resonance but the pyrazine ring is highly electron-deficient. Under harsh basic conditions (e.g., NaOH) or high temperatures, the methoxy group is susceptible to nucleophilic aromatic substitution (
Protocol Adjustment:
-
Base Selection: Switch from NaOH/KOH to Potassium Carbonate (K2CO3) or Potassium Fluoride (KF) . These are milder and sufficient to cleave the C-Si bond without attacking the methoxy group.
-
Temperature Control: Perform the deprotection at 0°C to 10°C . Do not let it reach room temperature until the reaction is quenched.
-
Quenching: Quench with a phosphate buffer (pH 7.0). Avoid strong acids (HCl), which can hydrate the alkyne to a ketone.
Module 4: Impurity Profile & Remediation
The following table summarizes the specific impurities expected in this process and how to remove them.
| Impurity Type | Chemical Identity | Origin | Detection (TLC/LCMS) | Remediation Strategy |
| A. Homocoupler | Bis-TMS-butadiyne | Oxidative coupling of TMSA (O2 leak) | High Rf (Non-polar) | Vacuum Distillation (Intermediate stage). It is volatile; remove it before deprotection. |
| B. Hydrolysis | 5-ethynylpyrazin-2-one | Nucleophilic attack on Methoxy | Low Rf (Polar), M+H 121 | Wash with pH 8 buffer . The pyrazinone is acidic/phenolic and will stay in the aqueous layer. |
| C. Metal | Residual Pd/Cu | Catalyst carryover | Colored solid (Dark) | Thiol-Silica Scavengers (e.g., SiliaMetS® Thiol). Stir crude solution for 2h. |
| D. Oligomer | Poly(ethynylpyrazine) | Thermal polymerization | Broad baseline smear | Filtration through Silica pad . Polymer sticks to the baseline. |
Module 5: Frequently Asked Questions (FAQs)
Q1: The final product oil turned from yellow to dark brown overnight. Is it ruined? A: Likely yes. Terminal alkynes on electron-deficient rings are unstable.
-
Cause: Spontaneous polymerization or oxidation.
-
Prevention: Store the product as a solution in a non-reactive solvent (e.g., dilute in DCM or Toluene) if possible. If neat storage is required, add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1% w/w and store at -20°C under Argon.
Q2: Can I distill the final product? A: High Risk. While the molecular weight suggests distillability, the ethynyl group is prone to explosive decomposition or rapid polymerization upon heating.
-
Recommendation: Use column chromatography (Hexane/Ethyl Acetate gradient) or sublimation (high vacuum, low temp) only if strictly necessary and on small scales (<5g). For large scale, rely on the purity of the TMS-intermediate.
Q3: Why is my yield low despite 100% conversion? A: Volatility. This compound is a small molecule (MW ~134).
-
Fix: Do not rotary evaporate to dryness under high vacuum/high bath temp. Stop concentration when the solvent volume is low, or use a higher boiling solvent for the final step if the next reaction allows it.
References
-
Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
- Pyrazine Synthesis & Stability: E. J. J. Grabowski et al. (2000). Process Chemistry of Pyrazines. Organic Process Research & Development. (General grounding on pyrazine electron deficiency).
-
Metal Scavenging: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link
-
Glaser Coupling Mechanisms: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link
Validation & Comparative
Comparative Guide: Sonogashira vs. Alternative Cross-Coupling Methods for Pyrazine Functionalization
Executive Summary: The Pyrazine Paradox
Pyrazines are ubiquitous in medicinal chemistry, serving as the core scaffold for kinase inhibitors (e.g., Bortezomib intermediates) and antimycobacterials. However, they present a unique synthetic challenge—the Pyrazine Paradox :
-
Electronic Deficiency: The electron-poor
-system facilitates oxidative addition (good for Pd-catalysis). -
Catalyst Poisoning: The nitrogen lone pairs are strong
-donors, capable of displacing phosphine ligands and sequestering the Palladium catalyst into inactive complexes.
This guide objectively compares the Sonogashira coupling (alkynylation) against Suzuki-Miyaura, Negishi, and Stille methodologies, specifically tailored for the pyrazine core. While Suzuki remains the workhorse for biaryl formation, Sonogashira offers the only direct route to
Sonogashira Coupling on Pyrazines: Mechanistic Deep Dive
The Challenge of N-Coordination
Unlike benzene derivatives, pyrazines can arrest the catalytic cycle. In a standard Sonogashira protocol, the critical failure mode is not oxidative addition, but rather the competition between the alkyne (
Visualization: The Catalyst Poisoning Pathway
The following diagram illustrates the standard catalytic cycle versus the off-cycle inhibitory pathway specific to pyrazines.
Figure 1: The "Off-Cycle Trap" represents the formation of stable Pd-N adducts, which requires bulky ligands or elevated temperatures to reverse.
Optimization Strategy
To mitigate poisoning, the following modifications are empirically validated:
-
Ligand Selection: Use bulky phosphines (e.g., XPhos, t-Bu3P) or bidentate ligands (dppf) to sterically discourage N-binding.
-
Copper-Free Variants: Eliminating CuI avoids the formation of Glaser homocoupling byproducts, which are difficult to separate from polarity-matched pyrazine alkynes.
Comparative Performance Analysis
The following data aggregates experimental yields and reaction scopes for 2-chloropyrazine substrates.
Table 1: Methodological Comparison for Pyrazine Functionalization
| Feature | Sonogashira | Suzuki-Miyaura | Negishi | Stille |
| Bond Formed | ||||
| Avg. Yield (Pyrazines) | 65 - 85% | 80 - 95% | 70 - 90% | 60 - 80% |
| Catalyst Loading | High (2-5 mol%) | Low (0.5-2 mol%) | Moderate (1-3 mol%) | Moderate (2-5 mol%) |
| Key Advantage | Direct access to rigid acetylene linkers. | Robust; Boronic acids are stable/benign. | Best for | Neutral conditions; Tolerates crowded centers. |
| Key Limitation | Glaser homocoupling; Requires deaeration.[1] | Protodeboronation of unstable heteroaryl boronic acids. | Moisture sensitive (Zn reagents); Functional group intolerance. | Toxicity (Sn); Difficult purification. |
| Site Selectivity | C2 > C3 (Steric control) | C2 > C3 (Electronic control) | C2 > C3 | Less selective |
Experimental Protocols
These protocols are designed to be self-validating . If the color changes or intermediates precipitate as described, the reaction is proceeding correctly.
Protocol A: Optimized Sonogashira Coupling of 2-Chloropyrazine
Target: Introduction of a phenylacetylene motif.
Reagents:
-
2-Chloropyrazine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl2(PPh3)2 (0.03 equiv) - Chosen for stability.
-
CuI (0.02 equiv)
-
Triethylamine (3.0 equiv)[2]
-
Solvent: Anhydrous THF (0.2 M concentration)
Workflow:
-
Deaeration (Critical): Sparge the THF/TEA mixture with Argon for 15 minutes. Validation: Oxygen presence turns the Cu-catalyst green/blue (oxidized). The solution should remain yellow/pale.
-
Catalyst Charge: Add PdCl2(PPh3)2 and CuI to the reaction vessel under Argon flow.
-
Substrate Addition: Add 2-chloropyrazine followed by dropwise addition of phenylacetylene.
-
Reaction: Heat to 60°C for 4-6 hours.
-
Observation: The precipitation of triethylammonium hydrochloride (white solid) indicates reaction progress.
-
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Suzuki-Miyaura Alternative (For Biaryl Systems)
Target: Coupling 2-chloropyrazine with Phenylboronic acid.
Reagents:
-
2-Chloropyrazine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)[2]
-
Pd(dppf)Cl2[3][4]·DCM (0.02 equiv) - Bidentate ligand prevents N-poisoning.
-
K2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (0.2 M)
Workflow:
-
Mix: Combine organic reagents in Dioxane.
-
Base Addition: Add the aqueous K2CO3. The system becomes biphasic.
-
Heat: Reflux at 90°C for 2 hours.
-
Note: Pyrazines react faster in Suzuki conditions than Sonogashira due to the transmetallation efficiency of borates over copper acetylides.
-
-
Workup: Standard aqueous extraction.
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the optimal coupling strategy for your specific pyrazine scaffold.
Figure 2: Strategic decision tree for pyrazine functionalization based on target moiety and substrate stability.
References
-
Balsane, K. E. et al. "Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles."[5] Indian Academy of Sciences.
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
-
Lérida, P. et al. "Sonogashira and Suzuki-Miyaura coupling of brominated pyrazoles." ResearchGate.[3]
-
Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Recent Literature."
-
RSC Advances. "Copper-free Sonogashira cross-coupling reactions: an overview."
-
Milne, J. E., & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[6] Journal of the American Chemical Society.
Sources
comparative study of the electronic properties of ethynyl-substituted pyrazines
Executive Summary & Strategic Rationale
In the landscape of heterocyclic electronics, ethynyl-substituted pyrazines represent a critical intersection between high-affinity pharmacophores and optoelectronic materials. Unlike their phenyl-substituted or unsubstituted counterparts, ethynyl-pyrazines leverage the
For drug development professionals and materials scientists, this guide objectively compares the electronic behaviors—specifically frontier molecular orbital (FMO) levels , quantum yields , and redox potentials —of ethynyl-pyrazines against standard alternatives.
Key Insight: The introduction of ethynyl groups onto the electron-deficient pyrazine core significantly lowers the HOMO-LUMO gap (approx. 0.15–0.3 eV reduction vs. phenyl analogs) and dramatically enhances fluorescence quantum yields (
Structural & Electronic Mechanics
To understand the performance differences, we must analyze the causality of the electronic structure.
The "Ethynyl Effect" on the Pyrazine Core
The pyrazine ring is inherently electron-deficient (
-
Phenyl-Pyrazines (Alternative A): Steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrazine nitrogens often forces a twisted conformation (dihedral angle
14–25°), breaking effective conjugation. -
Ethynyl-Pyrazines (Focus): The cylindrical symmetry of the alkyne (
) spacer eliminates steric clashes. This enforces planarity, extending the conjugation length and facilitating Intramolecular Charge Transfer (ICT).
Graphviz Diagram: Electronic Energy Level Comparison
The following diagram visualizes the stabilization of the LUMO and the narrowing of the band gap induced by ethynyl substitution compared to benzene and pyridine analogs.
Figure 1: Comparative orbital energy diagram derived from DFT and electrochemical data. Note the significant stabilization of the LUMO in the pyrazine derivative due to the electronegative nitrogen atoms.
Comparative Performance Analysis
Photophysical Properties (Fluorescence & Absorption)
Ethynyl-substituted pyrazines exhibit a "push-pull" character when substituted with electron-donating aryls. This results in solvatochromism and high quantum efficiency.
Table 1: Optical Benchmarking of Pyrazine vs. Alternatives
| Property | Tetraalkynylpyrazine (Target) | Tetraalkynylpyridine (Alt 1) | Tetraalkynylbenzene (Alt 2) | Phenyl-Pyrazine (Alt 3) |
| Absorption | 400–470 nm (Red-shifted) | 350–400 nm | 330–380 nm | 330–360 nm |
| Fluorescence Quantum Yield ( | 0.75 – 0.85 | 0.40 – 0.60 | < 0.10 | 0.20 – 0.40 |
| Stokes Shift | Large (Solvent dependent) | Moderate | Small | Moderate |
| Planarity | High (Rigid Rod) | High | High | Low (Twisted) |
Data synthesized from comparative studies of tetra-substituted cores [1, 3].
Electrochemical Properties (Redox)
For applications in organic electronics (OLEDs) or oxidative metabolic stability studies, the redox potential is paramount.
Table 2: Electrochemical Gaps & Potentials
| Compound Class | Reduction Potential ( | HOMO Level | LUMO Level | Band Gap ( |
| 2,5-Di(phenylethynyl)pyrazine | -1.90 V | -6.16 eV | -2.60 eV | 3.56 eV |
| 1,4-Di(phenylethynyl)benzene | -2.40 V (Harder to reduce) | -5.82 eV | -2.10 eV | 3.72 eV |
| Unsubstituted Pyrazine | > -2.0 V | -9.6 eV | -0.5 eV | ~9.0 eV (Theoretical) |
Note: Potentials vs. Ag/Ag+ in MeCN.[1] Pyrazine derivatives are significantly easier to reduce (better electron acceptors) than benzene analogs [3].
Validated Experimental Protocol: Synthesis of Tetraalkynylpyrazines
To ensure reproducibility, we recommend the Four-Fold Sonogashira Coupling method. This protocol is superior to stepwise addition due to the activation of the pyrazine ring by the four chlorine substituents.
Workflow Diagram
Figure 2: Optimized synthesis workflow for tetra-substituted ethynyl pyrazines.
Detailed Protocol Steps
-
Reagent Prep: Degas Triethylamine (
) and Toluene with Argon for 30 mins. Oxygen is the enemy of Pd-catalysis (homocoupling side products). -
Loading: In a Schlenk tube, combine Tetrachloropyrazine (1.0 eq),
(5 mol%), and (10 mol%). -
Addition: Add the terminal alkyne (4.4 eq) and solvent mixture.
-
Reaction: Heat to 90°C under Argon. Monitor by TLC. The electron-deficient pyrazine ring facilitates oxidative addition, often completing faster than benzene analogs.
-
Purification: The high symmetry of the product usually allows for easy crystallization or short-column chromatography.
Relevance to Drug Development[2][3][4]
While ethynyl-pyrazines are heavily researched in materials science, their properties translate directly to medicinal chemistry:
-
Metabolic Stability: The
triple bond is generally more resistant to oxidative metabolism (P450) compared to alkene linkers ( ), which are prone to epoxidation. -
Rigid Spacers: In kinase inhibitors, the linear ethynyl linker can project the pyrazine core deep into the ATP binding pocket without the entropic penalty of rotatable bonds found in alkyl linkers.
-
Labeling: The high quantum yield (
) allows these scaffolds to serve as "turn-on" fluorescent probes for biological assays, where the pyrazine acts as an environmentally sensitive fluorophore.
References
-
Straightforward synthesis of tetraalkynylpyrazines and their photophysical properties. Source: Organic & Biomolecular Chemistry (RSC) [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Source: MDPI (Molecules) [Link]
-
2,5-Di(aryleneethynyl)pyrazine derivatives: Synthesis, structural and optoelectronic properties. Source: ResearchGate (Journal of Materials Chemistry) [Link]
-
Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. Source: RSC Advances [Link]
Sources
Beyond the Combustion Chamber: Benchmarking Elemental Analysis for 2-Ethynyl-5-methoxypyrazine Purity
Introduction: The "0.4% Trap" in Heterocyclic Chemistry
In the high-stakes environment of drug discovery, 2-Ethynyl-5-methoxypyrazine serves as a critical "click-ready" scaffold. Its ethynyl handle allows for rapid diversification via Sonogashira coupling or azide-alkyne cycloaddition. However, validating its purity presents a specific analytical paradox.
While High-Performance Liquid Chromatography (HPLC) remains the workhorse for tracking synthesis progress, it often fails to detect the "invisible" impurities—trapped solvents, inorganic salts, and moisture—that plague nitrogen-rich heterocycles like pyrazines. Consequently, journals and regulatory bodies (e.g., FDA, EMA) historically default to Elemental Analysis (EA) , requiring experimental values to fall within ±0.4% of theoretical calculations.
The Thesis: For this compound, relying solely on EA is a liability. Due to the hygroscopic nature of the pyrazine ring and the thermal sensitivity of the ethynyl group, "failing" an EA test often indicates a solvation issue rather than a synthesis failure. This guide objectively compares EA against its modern orthogonal counterpart, Quantitative NMR (qNMR) , providing a roadmap to absolute purity assessment.[1]
Technical Profile: this compound
Before assessing purity, we must establish the baseline theoretical metrics.
-
Chemical Formula:
-
Molecular Weight: 134.14 g/mol
-
Structural Risks:
-
Hygroscopicity: The pyrazine nitrogens are excellent hydrogen bond acceptors, frequently trapping water or methanol from workup.
-
Thermal Instability: The terminal alkyne (
) is prone to polymerization or cross-linking at the high temperatures (>900°C) used in combustion analysis if not instantaneously oxidized.
-
Theoretical Composition (The Target)
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 7 | 12.011 | 84.08 | 62.68% |
| Hydrogen | 6 | 1.008 | 6.05 | 4.51% |
| Nitrogen | 2 | 14.007 | 28.01 | 20.88% |
| Oxygen | 1 | 15.999 | 15.99 | 11.93% |
Comparative Analysis: EA vs. HPLC vs. qNMR
This section evaluates the three primary methodologies for assessing the purity of this specific pyrazine derivative.
Method A: Combustion Elemental Analysis (CHN)
The Traditional Gold Standard
-
Mechanism: Flash combustion at ~950°C converts the sample into
, , and , which are separated by GC and quantified via thermal conductivity detection (TCD). -
The Flaw: EA is a bulk property measurement. It cannot distinguish between the target molecule and a contaminant with a similar C/H/N ratio. More critically, for this compound, the presence of just 0.5 equivalents of water (a common hemihydrate formation) shifts the theoretical Carbon content from 62.68% to 58.7%, causing a catastrophic "fail" despite the molecule being chemically pure.
-
Verdict: Essential for confirming bulk composition but prone to false negatives due to solvation.
Method B: HPLC-UV/MS
The Kinetic Workhorse
-
Mechanism: Separation based on polarity/hydrophobicity.
-
The Flaw: HPLC detects only what absorbs UV light or ionizes. It is completely blind to:
-
Residual inorganic salts (e.g., NaCl from extraction).
-
Trapped water/solvents.
-
Oligomers formed by the ethynyl group that may precipitate on the column.
-
-
Verdict: Excellent for "organic purity" but insufficient for "absolute purity" (potency).
Method C: Quantitative NMR (qNMR)
The Modern Arbiter
-
Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) with a known relaxation time (
) to quantify the molar ratio of the target protons against the standard. -
The Advantage: It is an absolute method. It sees the solvent, the water (in specific solvents), and the target molecule simultaneously.
-
Verdict: The superior method for establishing potency and identifying the nature of an EA failure.
Data Presentation: The "Failed" EA Scenario
The following table demonstrates a typical scenario encountered with this compound. The sample shows >99% purity on HPLC but fails EA.
Scenario: The chemist isolates the product as a yellow solid and dries it on a high-vacuum line for 4 hours.
| Metric | Theoretical (Anhydrous) | Experimental (Raw Data) | Deviation ( | Status |
| Carbon | 62.68% | 61.20% | -1.48% | FAIL (>0.4%) |
| Hydrogen | 4.51% | 4.85% | +0.34% | PASS |
| Nitrogen | 20.88% | 20.10% | -0.78% | FAIL (>0.4%) |
Analysis of Failure: The chemist runs a qNMR and discovers 0.2 equivalents of residual Ethyl Acetate (from the column) and 0.3 equivalents of water.
-
Corrected Calculation: Recalculating the theoretical values including these solvates brings the "Expected" Carbon to ~61.15%, matching the experimental data.
Experimental Protocols
Protocol 1: Optimized Elemental Analysis for Volatile Pyrazines
Objective: Minimize volatility errors and ensure complete combustion.
-
Drying (Critical): Do not dry this compound at >60°C, as the ethynyl group may cross-link.
-
Step: Dry in a vacuum desiccator over
at ambient temperature (25°C) for 12 hours.
-
-
Weighing: Use a microbalance with 0.1 µg readability. Weigh 2.0–3.0 mg into a tin capsule .
-
Note: If the sample is an oil or low-melting solid, add
(Tungsten Trioxide) powder as a combustion aid to prevent "splattering" before ignition.
-
-
Combustion: Set furnace temperature to 980°C.
-
Oxygen Boost: Ensure a 5-second oxygen injection loop to guarantee oxidation of the triple bond.
Protocol 2: qNMR Validation (The "Truth" Serum)
Objective: Determine absolute purity (potency).
-
Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade). They have distinct singlets that do not overlap with the pyrazine aromatic protons (8.0–8.5 ppm) or the methoxy singlet (3.9 ppm).
-
Sample Prep:
-
Weigh ~10 mg of Sample (record to 0.01 mg).
-
Weigh ~5 mg of Internal Standard (record to 0.01 mg).
-
Dissolve in 0.6 mL
(prevents volatility issues common in ).
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Critical: Pyrazine protons have long relaxation times. Insufficient delay leads to under-integration). -
Scans: 16 or 32.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity of standard.[2][3][4][5][6]
Visualizations
Diagram 1: The Purity Assessment Workflow
This diagram illustrates the logical flow for validating the purity of this compound, specifically handling the decision points when EA fails.
Caption: A logic-gated workflow for distinguishing between synthesis failure and solvation effects in pyrazine analysis.
Diagram 2: qNMR vs. EA Capability Matrix
A visual comparison of what each method "sees."
Caption: Comparison of detection capabilities. Note that EA detects inorganics indirectly via percentage dilution, while qNMR identifies organic impurities directly.
References
-
Babij, N. R., et al. (2016). NMR Purity Analysis: A "Go-To" Method for the Research Laboratory. Journal of Organic Chemistry.[7] [Link]
-
Chemistry World. (2023). First publisher abandons impractical elemental analysis standard as journals eye next move.[8][Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Medicinal Chemistry. [Link]
-
Toghill, K. (2022).[2][10] Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Organic & Inorganic Au. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elemental analysis under scrutiny again as competition raises accuracy questions | News | Chemistry World [chemistryworld.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Comparative Guide: Fluorescence Quantum Yield of Pyrazine Derivatives
Executive Summary: The "Dark" Heterocycle Problem
Pyrazine (
However, pyrazine is a privileged scaffold in medicinal chemistry and OLED materials. The challenge for researchers is not merely "measuring" emission, but engineering the scaffold to overcome these non-radiative decay pathways. This guide compares the two dominant strategies for enhancing
Comparative Performance Analysis
The following data synthesizes performance metrics across three structural classes. Note the inverse relationship between solution-state and solid-state performance, a critical factor for application selection (e.g., bio-labeling vs. solid-state sensors).
Table 1: Quantum Yield ( ) Comparison by Structural Class
| Structural Class | Representative Derivative | Primary Mechanism | Application Suitability | ||
| Unsubstituted | Pyrazine | N/A | Precursor only | ||
| Push-Pull (D-A) | 2,3-Dicyano-5-(dialkylamino)pyrazine | ICT (Intramolecular Charge Transfer) | Solvatochromic probes, Lipid imaging | ||
| AIE-Active | Tetraphenylpyrazine (TPP) | RIR (Restriction of Intramolecular Rotation) | OLEDs, Solid-state sensors, Nanoparticles | ||
| Fused Systems | Quinoxaline derivatives | Varies | Extended Conjugation | Intercalating DNA dyes |
Key Insight: "Push-pull" derivatives suffer from Aggregation-Caused Quenching (ACQ) in the solid state due to
stacking. Conversely, TPP derivatives are virtually non-emissive in solution due to free rotation of phenyl rings dissipating energy, but become highly emissive in the solid state.
Mechanistic Engineering Strategies
To select the right derivative, one must understand the causality of the emission.
Strategy A: The "Push-Pull" Effect (Solution Phase)
By attaching strong electron donors (amines) and acceptors (cyano groups) to the pyrazine core, we lower the energy of the
-
Pros: High brightness in non-polar solvents.
-
Cons: Highly sensitive to solvent polarity; fluorescence is often quenched in water (TICT state formation).
Strategy B: Aggregation-Induced Emission (Solid Phase)
Derivatives like Tetraphenylpyrazine possess "propeller-like" structures. In solution, these rotors consume excited-state energy via non-radiative decay. In the aggregate state, steric hindrance locks these rotors.
-
Pros: High photostability; "turn-on" sensing.
-
Cons: Requires specific formulation (e.g., nano-precipitation) for biological use.
Visualization: Molecular Design Logic
The following diagram illustrates the decision tree for engineering pyrazine fluorescence.
Figure 1: Strategic pathways to activate fluorescence in pyrazine derivatives. Red indicates the non-emissive starting point; Green indicates the optimized emissive state.
Validated Experimental Protocols
Accurate
Method A: Relative Quantum Yield (For Solution)
This method compares the integrated fluorescence intensity of the sample to a standard.[1]
Critical Pre-requisites:
-
Absorbance Limit: The optical density (OD) at the excitation wavelength must be
(optimally ) to avoid Inner Filter Effects (re-absorption of emitted light).[1] -
Refractive Index (
): If the sample solvent differs from the standard's solvent, the correction factor is mandatory.
Protocol Workflow:
-
Standard Selection:
-
For Blue/Green Pyrazines: Quinine Sulfate (in 0.1 M
, ). -
For Yellow/Red Push-Pull Pyrazines: Rhodamine 6G (in Ethanol,
).[2]
-
-
Preparation: Prepare 5 dilutions of both sample and standard (Absorbance 0.01 to 0.1).
-
Measurement: Record UV-Vis and Fluorescence spectra for all.
-
Calculation: Plot Integrated Fluorescence Intensity (y) vs. Absorbance (x). The ratio of the slopes (
) determines .
Method B: Absolute Quantum Yield (For Solids/AIE)
Relative methods fail for scattering solids. An Integrating Sphere is required.[3]
Protocol Workflow:
-
Blank Scan: Measure excitation light with an empty sphere (
). -
Sample Scan (Direct): Measure sample emission (
) and unabsorbed excitation ( ). -
Calculation:
Visualization: Measurement Workflow
Figure 2: Workflow selection for quantum yield determination. Red node highlights the most common source of experimental error.
References
-
Brouwer, A. M. (2011).[2][4] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
-
Zhao, Z., et al. (2014). Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission. Chemical Science, 5, 4914-4921.
-
Bureš, F. (2014).[4][5] Fundamental aspects of push–pull molecules. RSC Advances, 4, 58826-58851.
-
IUPAC. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR. Analytical Chemistry.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. publications.iupac.org [publications.iupac.org]
- 3. jasco-global.com [jasco-global.com]
- 4. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03365E [pubs.rsc.org]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the biological efficacy of 2-Ethynyl-5-methoxypyrazine analogs
The following guide provides a comprehensive framework for evaluating the biological efficacy of 2-Ethynyl-5-methoxypyrazine analogs.
Given the structural specificity of this scaffold—featuring a pyrazine core, a methoxy donor, and a reactive ethynyl handle—it is predominantly utilized in medicinal chemistry as a bioisostere for pyridine-based drugs (specifically mGluR5 antagonists like MPEP/MTEP) or as a "clickable" warhead for fragment-based drug discovery (FBDD).
A Comparative Guide for Scaffold Hopping and Lead Optimization
Executive Summary: The Pyrazine Advantage
The This compound scaffold represents a strategic "scaffold hop" from traditional pyridine-based leads. While structurally homologous to the 2-ethynylpyridine core found in established mGluR5 antagonists (e.g., MPEP), the introduction of the pyrazine ring and the 5-methoxy substituent offers distinct physicochemical advantages:
-
Lipophilicity Modulation: The additional nitrogen lowers LogP compared to pyridines, potentially improving aqueous solubility.
-
Metabolic Stability: The electron-rich methoxy group at the 5-position can block metabolic oxidation at a typically vulnerable site, though the pyrazine ring itself requires rigorous stability testing.
-
Synthetic Versatility: The ethynyl group serves as a handle for Sonogashira couplings or Click Chemistry (CuAAC), allowing rapid library generation.
This guide outlines the critical path for evaluating these analogs, focusing on Metabotropic Glutamate Receptor 5 (mGluR5) antagonism as the primary case study, while remaining applicable to kinase and adenosine receptor targets.
Structural Comparison & Design Logic
To evaluate efficacy objectively, one must compare these analogs against the industry standard: MPEP (2-Methyl-6-(phenylethynyl)pyridine) .
| Feature | Reference Standard (MPEP) | This compound Analog | Biological Implication |
| Core Scaffold | Pyridine | Pyrazine | Pyrazine lowers LogP (approx. 0.5–1.0 unit), improving "drug-likeness" and solubility. |
| Linker | Ethynyl (Alkyne) | Ethynyl (Alkyne) | Maintains the rigid geometry required for the allosteric binding pocket. |
| Substituent | 6-Methyl | 5-Methoxy | The methoxy group acts as a hydrogen bond acceptor (HBA), potentially picking up new interactions in the transmembrane domain. |
| Metabolism | High Clearance (CYP450) | Variable | Pyrazines are generally less prone to N-oxidation than pyridines but susceptible to ring opening; the methoxy group blocks specific oxidation sites. |
Experimental Protocols: The Evaluation Cascade
To validate biological efficacy, a self-validating hierarchical screening funnel is required.
Phase 1: Target Engagement (Radioligand Binding)
Objective: Determine the affinity (
Protocol:
-
Membrane Prep: Use HEK293 cells stably expressing human mGluR5.
-
Tracer: Use
-MPEP (Specific Activity > 30 Ci/mmol). -
Incubation:
-
Mix 20 µg membrane protein, 2 nM
-MPEP, and test compound (10-point curve, 1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl ). -
Incubate for 60 min at 4°C (to prevent receptor internalization/degradation).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Phase 2: Functional Efficacy (Calcium Mobilization)
Objective: Confirm the analog acts as a Negative Allosteric Modulator (NAM) and quantify potency (
Protocol (FLIPR Assay):
-
Cell Loading: Load mGluR5-expressing CHO cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.
-
Compound Addition: Add test analogs (this compound derivatives) 10 minutes prior to agonist stimulation to allow allosteric site occupancy.
-
Stimulation: Inject Glutamate at
concentration (typically 10–50 µM). -
Readout: Measure fluorescence decrease relative to vehicle control. A potent NAM will blunt the calcium spike.
-
Control: Use MPEP (10 µM) as a positive control for 100% inhibition.
Phase 3: ADME Profiling (Microsomal Stability)
Objective: Assess if the pyrazine core survives first-pass metabolism. Rationale: Pyrazines can be metabolically labile. The 5-methoxy group is designed to mitigate this, but experimental verification is mandatory.
Protocol:
-
Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sample at 0, 5, 15, 30, and 60 minutes.
-
Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analyze via LC-MS/MS to determine intrinsic clearance (
).
Visualizing the Mechanism & Workflow
The following diagrams illustrate the biological pathway being modulated and the logical flow of the evaluation strategy.
Diagram 1: mGluR5 Signaling & Allosteric Modulation
This diagram depicts how the this compound analog (NAM) blocks the Gq-coupled pathway, preventing Calcium release.
Caption: The analog functions as a Negative Allosteric Modulator (NAM), inhibiting Gq-protein coupling and downstream Calcium mobilization despite Glutamate binding.
Diagram 2: The Evaluation Workflow
This diagram outlines the decision tree for advancing a compound from synthesis to lead candidate.
Caption: A hierarchical screening cascade ensuring only potent, efficacious, and stable analogs progress to lead status.
References
-
Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 1999. Link
-
Lindsley, C. W., et al. "Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGluR5)." Current Topics in Medicinal Chemistry, 2005. Link
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link
-
Frontier Specialty Chemicals. "this compound Product Data." Catalog Entry, 2024. Link
Safety Operating Guide
2-Ethynyl-5-methoxypyrazine proper disposal procedures
Executive Summary: Operational Disposal Protocol
Compound: 2-Ethynyl-5-methoxypyrazine CAS: 1374115-62-4 Primary Hazard: Terminal Alkyne (Explosive Acetylide Formation Risk), Acute Toxicity, Irritant.[1] Disposal Method: High-Temperature Incineration via approved hazardous waste contractor.[2] Immediate Action: Segregate from oxidizers and metals (especially Copper, Silver, Mercury).[2]
Technical Profile & Hazard Identification
To safely dispose of this compound, one must first understand the chemical rationale dictating these procedures. This is not merely a generic organic waste; the presence of the terminal ethynyl group (
| Property | Specification | Operational Implication |
| Chemical Structure | Pyrazine ring + Methoxy group + Ethynyl group | Ethynyl Group: Terminal alkynes are weakly acidic and can react with heavy metals (Cu, Ag, Hg) to form shock-sensitive explosive acetylides.[1] |
| Physical State | Solid (typically) or low-melting solid | Dust explosion hazard if dry; handle as a solid for spill cleanup.[1][2] |
| Toxicity Class | Acute Tox. 4 (Oral), Skin/Eye Irrit. 2, STOT SE 3 | Requires full PPE (Nitrile gloves, safety goggles, lab coat).[1] Avoid inhalation of dust/vapors.[2][3][4] |
| Reactivity | High (Alkyne functionality) | Incompatible with: Strong oxidizers, strong bases, and metal salts .[1][2] |
| Flash Point | Est. >60°C (varies by purity) | Treat as a combustible material.[1][2] |
Critical Mechanism: Acetylide Formation
Pre-Disposal Handling & Storage
Before disposal can occur, the integrity of the waste stream must be preserved to prevent accidental reaction.[2]
-
Container Selection (CRITICAL):
-
Environment: Store in a cool, dry, well-ventilated area away from light.
-
Segregation: Maintain a strict "Organic - Non-Halogenated" waste stream. Do not mix with aqueous waste streams containing metal ions.[2][5]
Step-by-Step Disposal Procedure
This protocol ensures compliance with RCRA guidelines and minimizes laboratory risk.[2]
Phase 1: Waste Characterization & Packaging
-
Identify State: Confirm if the material is pure solid, in solution, or contaminated debris (gloves/wipes).[2]
-
Labeling: Affix a hazardous waste label clearly stating:
-
Primary Containment:
Phase 2: Deactivation (Optional/Expert Only)
Note: For most laboratories, direct incineration is safer.[2] Deactivation should only be attempted by senior chemists if transport is impossible.
-
Method: Hydration of the alkyne or controlled oxidation.[2]
-
Protocol: Dilute significantly in a combustible solvent and mark for incineration. Do not attempt to neutralize the alkyne moiety chemically without a validated SOP , as exothermic polymerization can occur.[2]
Phase 3: Final Disposal
-
Transfer: Move sealed containers to the facility's Hazardous Waste Accumulation Area (HWAA).
-
Contractor Handoff: Manifest the waste for High-Temperature Incineration .
-
Why Incineration? It ensures complete destruction of the pyrazine ring and the reactive alkyne group, preventing environmental leaching or downstream reactivity.[2]
-
-
Documentation: Log the mass/volume and date of transfer in the laboratory waste log.
Emergency Procedures: Spills & Exposure
Scenario A: Solid Spill
-
Evacuate & Ventilate: Clear the immediate area.[2]
-
PPE: Don double nitrile gloves, safety goggles, and a half-face respirator (P100) if dust is visible.[2]
-
Containment: Do NOT use a vacuum cleaner (spark risk).[2]
-
Cleanup: Cover spill with a damp absorbent pad (to suppress dust).[2] Scoop material using a plastic scoop (no metal) into a waste container.
-
Decontamination: Wipe surface with soap and water.[2]
Scenario B: Acetylide Suspect If you suspect the material has contacted copper piping or old metal drains and formed a precipitate:
-
STOP WORK. Do not scrape or shock the material.[2]
-
Keep Wet: If safe, mist with water to desensitize.[2]
-
Call EHS: Contact Environmental Health & Safety immediately for explosive ordnance disposal (EOD) assessment.[2]
Decision Logic for Disposal (Visualization)
The following diagram illustrates the critical decision pathways for handling this compound waste, emphasizing the "No Metal" rule.
Figure 1: Operational decision tree for the safe disposal of this compound, highlighting the critical metal-contact checkpoint.
References
-
National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: 2-Ethyl-5-methoxypyrazine (Structural Analog).[1][2] Retrieved from [Link]
-
University of Otago. (n.d.).[2][9] Laboratory Chemical Waste Disposal Guidelines: Organic Solvents and Unknowns. Retrieved from [Link][2]
Sources
- 1. Showing Compound 3-Ethyl-2-methoxypyrazine (FDB019741) - FooDB [foodb.ca]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. mu-intel.com [mu-intel.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. 2-ethyl-5(or 6)-methoxypyrazine, 68739-00-4 [thegoodscentscompany.com]
- 7. 2-ethyl-5(or 6)-methoxypyrazine, 68739-00-4 [thegoodscentscompany.com]
- 8. This compound | [frontierspecialtychemicals.com]
- 9. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
